Kadethrin
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4S/c1-23(2)19(12-17-8-9-28-22(17)25)20(23)21(24)27-14-16-11-18(26-13-16)10-15-6-4-3-5-7-15/h3-7,11-13,19-20H,8-10,14H2,1-2H3/b17-12+/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWALRUNBSBTGI-ZKMZRDRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCSC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)/C=C/4\CCSC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4S | |
| Record name | Kadethrin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Kadethrin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown viscous liquid; mp = 31 deg C; [HSDB] | |
| Record name | Kadethrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5747 | |
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Solubility |
Practically insol in water. Sol in dichloromethane, ethanol (10 g/kg), benzene, toluene, xylene, acetone, piperonyl butoxide. Slightly sol in kerosene. | |
| Record name | KADETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000004 [mmHg], Vapor pressure: <0.1 mPa @ 20 °C | |
| Record name | Kadethrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5747 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | KADETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-brown viscous oil | |
CAS No. |
58769-20-3 | |
| Record name | Kadethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58769-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kadethrin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058769203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [5-benzyl-3-furyl]methyl [1R-[1α,3α(E)]]-3-[(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KADETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N52O84U83Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | KADETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
31 °C | |
| Record name | KADETHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Kadethrin mechanism of action on sodium channels
An In-depth Technical Guide on the Core Mechanism of Action of Kadethrin on Sodium Channels
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research with specific quantitative data on the electrophysiological effects of this compound on voltage-gated sodium channels is limited. As this compound is classified as a Type I pyrethroid, this guide will detail the well-established mechanism of action for Type I pyrethroids, using quantitative data from studies on structurally similar and well-characterized Type I compounds, such as tefluthrin and permethrin, as representative examples. This approach provides a robust framework for understanding the core principles of this compound's action at the molecular level.
Executive Summary
This compound is a synthetic pyrethroid insecticide that exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs). As a Type I pyrethroid, its primary mechanism of action involves the modification of sodium channel gating kinetics. This leads to a prolongation of the open state of the channel, resulting in membrane depolarization, repetitive neuronal firing, and eventual paralysis in target organisms. This guide provides a detailed overview of this mechanism, supported by quantitative data from representative Type I pyrethroids, comprehensive experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action on Voltage-Gated Sodium Channels
The fundamental action of Type I pyrethroids, including this compound, is to disrupt the normal gating of VGSCs. These channels are crucial for the initiation and propagation of action potentials in neurons.[1] Pyrethroids bind to the VGSC and stabilize the open conformation of the channel.[1]
The key effects on sodium channel function are:
-
Prolonged Channel Opening: this compound binding slows the inactivation of the sodium channel during depolarization and delays its deactivation upon repolarization. This results in a persistent inward sodium current.[2]
-
Repetitive Firing: The prolonged sodium influx leads to a sustained depolarization of the neuronal membrane. This hyperexcitability causes repetitive firing of action potentials in response to a single stimulus.
-
Eventual Paralysis: The continuous firing and membrane depolarization ultimately lead to a state where the neuron can no longer repolarize, resulting in a loss of electrical activity, paralysis, and death of the insect.
Type I pyrethroids, in contrast to Type II pyrethroids, typically induce tail currents that decay more rapidly (within a second), and their modification of the sodium channel is less dependent on the channel being in the open state.[1][3] Some Type I pyrethroids can modify channels in the resting state.[1]
Signaling Pathway and Logical Relationships
The interaction of this compound with the VGSC initiates a cascade of events leading to neurotoxicity. This can be visualized as a signaling pathway.
Caption: Signaling pathway of this compound's action on a voltage-gated sodium channel.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of representative Type I pyrethroids on the gating properties of voltage-gated sodium channels.
Table 1: Effect of Tefluthrin on Rat NaV1.3 Channel Gating Properties
Data obtained from studies on rat NaV1.3 channels expressed in Xenopus oocytes.[4]
| Parameter | Control | 100 µM Tefluthrin | Change |
| Activation V0.5 (mV) | -28.9 ± 1.2 | -28.3 ± 1.1 | No significant change |
| Inactivation V0.5 (mV) | -62.3 ± 1.2 | -63.5 ± 1.1 | No significant change |
| Percentage of Modified Channels (Resting State) | N/A | 41.5 ± 3.0% | - |
| Percentage of Modified Channels (Use-Dependent) | N/A | ~80% (two-fold increase) | - |
Table 2: Dose-Response of Permethrin on Honeybee Antennal Lobe Neuron Sodium Channels
Data represents the percentage of modified channels as a function of permethrin concentration.[5]
| Permethrin Concentration (µM) | Percentage of Modified Channels |
| 0.1 | ~5% |
| 1 | ~15% |
| 10 | ~30% |
| 50 | ~45% |
Experimental Protocols
The characterization of pyrethroid effects on sodium channels predominantly relies on electrophysiological techniques, particularly the two-electrode voltage clamp (TEVC) using Xenopus oocytes and patch-clamp recordings from cultured neurons or heterologous expression systems.
Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes
This protocol is adapted from studies investigating the effects of pyrethroids on VGSCs expressed in Xenopus laevis oocytes.[4][6]
1. Oocyte Preparation and cRNA Injection:
- Oocytes are surgically removed from female Xenopus laevis and defolliculated.
- cRNA encoding the desired sodium channel α and auxiliary β subunits are injected into the oocytes.
- Oocytes are incubated for 2-7 days to allow for channel expression.
2. Electrophysiological Recording:
- Recording Solution (Barth's Saline): Comprising (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.82 MgSO₄, 0.33 Ca(NO₃)₂, 0.41 CaCl₂, and 15 HEPES, adjusted to pH 7.4.
- Electrodes: Glass microelectrodes are filled with 3 M KCl and have resistances of 0.5-2.0 MΩ.
- Voltage Clamp: Oocytes are voltage-clamped using a two-electrode voltage clamp amplifier. The holding potential is typically set to -100 mV or -120 mV.
3. Voltage-Clamp Pulse Protocols:
- Activation (Conductance-Voltage Relationship): From a holding potential of -100 mV, apply depolarizing test pulses of 40 ms duration to a range of potentials (e.g., -60 mV to +35 mV). Peak currents are measured and converted to conductance.[4]
- Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 100 ms prepulses to various potentials (e.g., -100 mV to +10 mV) followed immediately by a test pulse to a potential that elicits a strong inward current (e.g., -10 mV).[4]
- Tail Current Analysis: To measure the effect on channel deactivation, a depolarizing pulse is followed by repolarization to a negative potential (e.g., -100 mV), and the decaying tail current is recorded. The amplitude and decay kinetics of this tail current are primary measures of pyrethroid modification.[1]
- Use-Dependence: To assess the state-dependent action of the compound, a train of short depolarizing pulses (e.g., 100 pulses of 5 ms duration) is applied to encourage channel opening before a final test pulse.[1][6]
4. Data Analysis:
- Conductance-voltage and steady-state inactivation curves are fitted with the Boltzmann equation to determine the half-maximal voltage (V₀.₅) and slope factor (k).[7]
- The percentage of modified channels is often calculated from the amplitude of the tail current relative to the peak current during the preceding depolarization.[1][5]
subgraph "cluster_preparation" {
label="Preparation";
bgcolor="#F1F3F4";
Oocyte_Harvest [label="Harvest Xenopus Oocytes", fillcolor="#FFFFFF", fontcolor="#202124"];
cRNA_Injection [label="Inject Sodium Channel cRNA", fillcolor="#FFFFFF", fontcolor="#202124"];
Incubation [label="Incubate for Channel Expression", fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_recording" {
label="Recording";
bgcolor="#F1F3F4";
Place_Oocyte [label="Place Oocyte in Recording Chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Impale_Electrodes [label="Impale with Voltage and\nCurrent Electrodes", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Voltage_Clamp [label="Establish Voltage Clamp\n(Holding Potential -100 mV)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Apply_Compound [label="Apply this compound/Pyrethroid", fillcolor="#FBBC05", fontcolor="#202124"];
Apply_Pulses [label="Apply Voltage-Clamp\nPulse Protocols", fillcolor="#34A853", fontcolor="#FFFFFF"];
Record_Currents [label="Record Ionic Currents", fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_analysis" {
label="Analysis";
bgcolor="#F1F3F4";
Analyze_Kinetics [label="Analyze Gating Kinetics\n(Activation, Inactivation, Deactivation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Generate_Curves [label="Generate Dose-Response and\nVoltage-Dependence Curves", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Determine_Parameters [label="Determine V0.5, k, and\n% Modified Channels", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
Oocyte_Harvest -> cRNA_Injection;
cRNA_Injection -> Incubation;
Incubation -> Place_Oocyte;
Place_Oocyte -> Impale_Electrodes;
Impale_Electrodes -> Voltage_Clamp;
Voltage_Clamp -> Apply_Compound;
Apply_Compound -> Apply_Pulses;
Apply_Pulses -> Record_Currents;
Record_Currents -> Analyze_Kinetics;
Analyze_Kinetics -> Generate_Curves;
Generate_Curves -> Determine_Parameters;
}
Caption: A typical experimental workflow for Two-Epitope Voltage Clamp (TEVC) studies.
Conclusion
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of pyrethroid insecticides on sodium currents, action potentials, and contractile rhythm in isolated mammalian ventricular myocytes and perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human and Rat Nav1.3 Voltage-Gated Sodium Channels Differ in Inactivation Properties and Sensitivity to the Pyrethroid Insecticide Tefluthrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of Tefluthrin on Rat Nav1.7 Voltage-Gated Sodium Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dataset of electrophysiological patch-clamp recordings of the effect of the compounds deltamethrin, ATx-II and β4-peptide on human cardiac Nav1.5 sodium channel gating properties - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Kadethrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadethrin is a potent synthetic pyrethroid insecticide known for its rapid knockdown effect on a wide range of pests.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and purification of this compound (CAS Number: 58769-20-3), intended for an audience with a strong background in organic chemistry and drug development.[1][4] This document outlines a plausible synthetic pathway, detailed experimental protocols based on established pyrethroid chemistry, and purification methodologies. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.
Introduction
This compound, with the chemical formula C₂₃H₂₄O₄S, is a synthetic pyrethroid ester.[1][5] Like other pyrethroids, its insecticidal activity stems from its ability to modulate the sodium channels in insect neurons, leading to paralysis and death.[6] One source also suggests that this compound may affect nicotinic acetylcholine receptor/channel binding sites.[7] Structurally, it is the ester of (1R,3S)-3-[(E)-(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylic acid and [5-(phenylmethyl)-3-furanyl]methanol. The synthesis of this compound, therefore, involves the preparation of these two key precursors followed by their esterification. This guide will detail a likely synthetic route for each precursor and the final esterification step, followed by a proposed purification protocol.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄O₄S | [1][5] |
| Molecular Weight | 396.50 g/mol | [4][5] |
| CAS Number | 58769-20-3 | [1][2][3][4][5] |
| Melting Point | 31 °C | [2] |
| Boiling Point | 526.2 °C (Predicted) | [2] |
| Solubility | Practically insoluble in water. Soluble in dichloromethane, ethanol, benzene, toluene, xylene, and acetone. | [2] |
| Stability | Unstable to heat and light. Hydrolyzed by aqueous alkalis. | [1] |
Synthesis of this compound
The synthesis of this compound can be logically divided into three main stages:
-
Synthesis of the acid precursor: (1R,3S)-3-[(E)-(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylic acid.
-
Synthesis of the alcohol precursor: [5-(phenylmethyl)-3-furanyl]methanol.
-
Esterification of the acid and alcohol precursors to yield this compound.
A general overview of the synthetic workflow is presented below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of (1R,3S)-3-[(E)-(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylic acid
Reaction Scheme: A multi-step synthesis would likely start from a readily available chiral cyclopropane derivative. A plausible approach involves the Wittig reaction or a similar olefination reaction to introduce the thienylidene methyl group.
Step 1: Synthesis of a suitable cyclopropane precursor. A suitable starting material would be a derivative of chrysanthemic acid, a common precursor for pyrethroids.[8]
Step 2: Introduction of the thienylidene methyl moiety. This can be achieved via a Wittig reaction between a phosphonium ylide derived from 3-(bromomethyl)dihydrothiophen-2(3H)-one and a suitable cyclopropane carboxaldehyde.
Materials:
-
(1R,3S)-2,2-dimethyl-3-formylcyclopropanecarboxylic acid methyl ester
-
Triphenylphosphine
-
3-(Bromomethyl)dihydrothiophen-2(3H)-one
-
Strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., THF)
-
Hydrolyzing agent (e.g., NaOH solution)
-
Acid for workup (e.g., HCl)
Procedure:
-
Prepare the phosphonium salt by reacting triphenylphosphine with 3-(bromomethyl)dihydrothiophen-2(3H)-one in a suitable solvent.
-
In a separate flask, dissolve the phosphonium salt in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium dropwise to generate the ylide.
-
Add a solution of (1R,3S)-2,2-dimethyl-3-formylcyclopropanecarboxylic acid methyl ester in THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting ester by column chromatography.
-
Hydrolyze the ester using a solution of NaOH in methanol/water.
-
Acidify the reaction mixture with HCl to precipitate the carboxylic acid.
-
Filter and dry the product.
Experimental Protocol: Synthesis of [5-(phenylmethyl)-3-furanyl]methanol
This is a proposed synthetic route based on general principles of furan chemistry.
Reaction Scheme: This precursor can be synthesized from 5-methyl-2-furaldehyde.
Step 1: Benzylation of 5-methyl-2-furaldehyde. This step is likely not direct. A more plausible route involves the conversion of a furan derivative that can be benzylated. An alternative is starting from a benzylated furan and introducing the hydroxymethyl group. A plausible route starts with 5-benzyl-3-furoic acid.
Materials:
-
5-Benzyl-3-furoic acid
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Anhydrous solvent (e.g., THF)
-
Acid for workup (e.g., dilute H₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 5-benzyl-3-furoic acid in anhydrous THF.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Esterification to this compound
Reaction Scheme: The final step is the esterification of the acid and alcohol precursors. A common method for such esterifications is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials:
-
(1R,3S)-3-[(E)-(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylic acid
-
[5-(phenylmethyl)-3-furanyl]methanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid precursor and the alcohol precursor in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
Purification of this compound
Due to the thermal and photolytic instability of this compound, purification should be carried out under mild conditions.[1] Column chromatography is a suitable method for the purification of the crude product.
Experimental Protocol: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a gradient of hexane and ethyl acetate)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure at a low temperature to yield pure this compound.
Purity Assessment
The purity of the final product can be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Data Presentation
Table of Expected Yields: The following are hypothetical yields based on typical organic reactions and should be optimized experimentally.
| Reaction Stage | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| Acid Synthesis | (1R,3S)-3-[(E)-(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylic acid | 10.0 | 6.5 | 65 |
| Alcohol Synthesis | [5-(phenylmethyl)-3-furanyl]methanol | 8.0 | 6.0 | 75 |
| Esterification | Crude this compound | 15.0 | 12.0 | 80 |
| Purification | Pure this compound | 12.0 | 9.6 | 80 |
| Overall | Pure this compound | - | - | ~41.6 |
Logical Relationships in Synthesis
The synthesis of this compound follows a convergent approach, where the two main fragments of the molecule are synthesized separately and then combined in the final step. This strategy is often more efficient for complex molecules.
Caption: Convergent synthesis strategy for this compound.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound. While detailed experimental procedures for this specific molecule are not widely published, the protocols provided herein are based on well-established and reliable methods in synthetic organic chemistry, particularly in the field of pyrethroids. Researchers and professionals in drug development can use this guide as a foundational resource for the laboratory-scale synthesis of this compound, with the understanding that optimization of reaction conditions and purification techniques will be necessary to achieve high yields and purity. The inherent instability of this compound necessitates careful handling and storage to maintain its integrity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MOLBASE [key.molbase.com]
- 3. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. arkat-usa.org [arkat-usa.org]
Toxicological Profile of Kadethrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kadethrin is a synthetic pyrethroid insecticide known for its potent knockdown effect on various insects. As with all pesticides, a thorough understanding of its toxicological profile is crucial for assessing its risk to human health and the environment. This technical guide provides a comprehensive overview of the known toxicological data for this compound. Due to the limited availability of specific data for this compound in publicly accessible literature, this report also incorporates information on the broader class of pyrethroid insecticides and references standardized testing protocols to provide a complete toxicological assessment. All quantitative data is presented in structured tables, and detailed experimental methodologies are described based on internationally recognized guidelines.
Chemical and Physical Properties
This compound is characterized by its instability in the presence of light and heat, a common feature among some pyrethroids.
| Property | Value |
| Chemical Formula | C₂₃H₂₄O₄S |
| Molecular Weight | 396.50 g/mol |
| CAS Number | 58769-20-3 |
| Appearance | Information not available |
| Solubility | Information not available |
| Stability | Unstable to light and heat |
Toxicological Data
The available toxicological data for this compound is primarily focused on acute toxicity. Data for other endpoints are largely unavailable.
Acute Toxicity
Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.
Table 2.1: Acute Toxicity of this compound
| Route of Exposure | Species | Sex | Endpoint | Value |
| Oral | Rat | Male | LD₅₀ | 1324 mg/kg bw |
| Dermal | Rat | Female | LD₅₀ | >2000 mg/kg bw |
| Inhalation | - | - | LC₅₀ | No data available |
-
Acute Oral Toxicity (OECD 423): The acute oral toxicity of this compound was likely determined using a method similar to the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method). In this protocol, a stepwise procedure is used with a small number of animals (typically rats). A starting dose is administered to a group of animals. Depending on the outcome (mortality or survival), the dose for the next group is adjusted up or down. Observations for signs of toxicity are made systematically for at least 14 days. The final classification is based on the dose at which mortality is observed.
-
Acute Dermal Toxicity (OECD 402): The acute dermal toxicity would have been assessed following a protocol similar to OECD Guideline 402 (Acute Dermal Toxicity). A limit test is often performed first, where a high dose (e.g., 2000 mg/kg body weight) of the substance is applied to the shorn skin of a small group of animals (usually rats or rabbits) for 24 hours. The application site is covered with a porous gauze dressing. Animals are observed for signs of toxicity and mortality for 14 days. If no mortality is observed at the limit dose, further testing at higher doses is generally not required.
Skin Irritation and Sensitization
No specific data on skin irritation or sensitization for this compound were found.
-
Acute Dermal Irritation/Corrosion (OECD 404): To assess skin irritation, a study following OECD Guideline 404 would be conducted. A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically a rabbit). The patch is covered for a specified period (usually 4 hours). Skin reactions, such as erythema (redness) and edema (swelling), are evaluated and scored at specific intervals after patch removal.
-
Skin Sensitization (OECD 406): The potential for this compound to cause skin sensitization would be evaluated using a method like the Guinea Pig Maximisation Test (GPMT) as described in OECD Guideline 406. This involves an induction phase where the test substance is administered to guinea pigs, both by injection with an adjuvant and by topical application, to induce an immune response. This is followed by a challenge phase where the substance is applied topically to a naive skin site. The skin reactions are then observed and scored to determine if sensitization has occurred.
Eye Irritation
No specific data on eye irritation for this compound were found.
-
Acute Eye Irritation/Corrosion (OECD 405): A study following OECD Guideline 405 would be performed to assess eye irritation. A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals, and any signs of irritation, such as redness, swelling, and corneal opacity, are scored.
Sub-chronic and Chronic Toxicity
No data on the sub-chronic or chronic toxicity of this compound were identified.
-
Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407): A 28-day study would provide initial information on the toxicity of repeated oral exposure to this compound. Rats would be administered daily doses of the substance for 28 days. Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and organ weights would be monitored. At the end of the study, a full histopathological examination would be performed.
-
Sub-chronic Oral Toxicity Study: 90-Day Study in Rodents (OECD 408): A 90-day study is a standard for assessing sub-chronic toxicity. Similar to the 28-day study, rodents would be exposed to daily doses of this compound for 90 days. This longer duration allows for the assessment of cumulative effects and the determination of a No-Observed-Adverse-Effect Level (NOAEL).
-
Chronic Toxicity Studies (OECD 452): To assess long-term toxicity, a chronic study of at least 12 months in a rodent species would be necessary. This study would provide information on the cumulative toxic effects and the target organs over a significant portion of the animal's lifespan.
Genotoxicity
No data on the genotoxicity of this compound were found.
-
Bacterial Reverse Mutation Test (Ames Test) (OECD 471): The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. Strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine are exposed to the test substance with and without metabolic activation. A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-free medium.
Carcinogenicity
No data on the carcinogenicity of this compound were identified.
-
Carcinogenicity Studies (OECD 451): A long-term carcinogenicity bioassay, typically in two rodent species (e.g., rats and mice), would be required to assess the carcinogenic potential of this compound. Animals would be exposed to the substance for the major portion of their lifespan (e.g., 24 months for rats). The study would involve comprehensive histopathological examination of all tissues to identify any increase in tumor incidence.
Reproductive and Developmental Toxicity
No data on the reproductive or developmental toxicity of this compound were found.
-
Two-Generation Reproduction Toxicity Study (OECD 416): This study evaluates the effects of a substance on all phases of the reproductive cycle. Two generations of rats (P and F1) are exposed to the test substance before mating, during gestation, and through lactation. Endpoints include effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.
-
Prenatal Developmental Toxicity Study (OECD 414): This study, often referred to as a teratogenicity study, assesses the potential of a substance to cause adverse effects on the developing fetus. Pregnant animals (usually rats or rabbits) are dosed during the period of organogenesis. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.
Mechanism of Action and Signaling Pathways
This compound, as a pyrethroid insecticide, primarily exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous system.
Primary Mechanism: Modulation of Voltage-Gated Sodium Channels
The primary target of pyrethroids is the voltage-gated sodium channel on the nerve cell membrane. These channels are crucial for the initiation and propagation of action potentials. Pyrethroids bind to the open state of the sodium channel, delaying its closure. This leads to a prolonged influx of sodium ions, causing membrane depolarization and repetitive firing of the neuron. At higher concentrations, this can lead to a complete block of nerve impulse transmission.
Caption: Primary mechanism of this compound neurotoxicity.
Secondary Effects: Calcium Channel Disruption
The sustained membrane depolarization caused by pyrethroids can lead to secondary effects, including the opening of voltage-gated calcium channels. The resulting influx of calcium can trigger the release of neurotransmitters, contributing to the overall neurotoxic effects.
Caption: Secondary effects of this compound on calcium channels.
Pharmacokinetics and Metabolism
Pyrethroids are generally metabolized in mammals through two main pathways:
-
Ester hydrolysis: Cleavage of the central ester bond, which is a major detoxification pathway.
-
Oxidative metabolism: Primarily mediated by cytochrome P450 enzymes, leading to the formation of more polar and readily excretable metabolites.
The rapid metabolism and excretion of pyrethroids in mammals contribute to their relatively low toxicity compared to insects.
Ecotoxicology
While specific ecotoxicological data for this compound is sparse, pyrethroids as a class are known to be highly toxic to aquatic organisms, including fish and invertebrates. They are also highly toxic to bees. Their strong adsorption to soil and sediment can limit their bioavailability in aquatic environments, but they can still pose a significant risk.
Conclusion and Data Gaps
The available toxicological data for this compound is limited, primarily consisting of acute oral and dermal toxicity values in rats. A comprehensive assessment of its potential hazards is hampered by the lack of data on chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental effects. The primary mechanism of action is understood to be the modulation of voltage-gated sodium channels, consistent with other pyrethroid insecticides.
For a complete and robust risk assessment of this compound, further studies are required to address the significant data gaps identified in this report. In the interim, a precautionary approach should be taken, considering the known hazards of the broader pyrethroid class of insecticides.
The Environmental Fate and Degradation of Kadethrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadethrin is a synthetic pyrethroid insecticide known for its potent knockdown activity against a range of pests. As with any agrochemical, understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence and breakdown of this compound, drawing upon data from related pyrethroids to build a predictive understanding where specific data for this compound is limited. This document details the primary degradation pathways in various environmental compartments, summarizes key quantitative data, and outlines typical experimental protocols for studying its environmental fate.
Physicochemical Properties and Environmental Mobility
Degradation of this compound in the Environment
The degradation of this compound in the environment is governed by a combination of biotic and abiotic processes, including microbial degradation, hydrolysis, and photolysis. The relative importance of these processes depends on environmental conditions such as soil type, moisture, temperature, pH, and sunlight exposure.
Microbial Degradation
Microbial breakdown is a primary route of dissipation for pyrethroids in soil and aquatic systems. The initial and most critical step in the microbial degradation of pyrethroids is the cleavage of the ester linkage by microbial esterases or carboxylesterases[1][2]. This hydrolysis results in the formation of two primary metabolites. For this compound, this would likely yield 5-(phenylmethyl)-3-furanylmethanol and a chrysanthemic acid derivative. These initial degradation products are generally less toxic and more susceptible to further microbial metabolism.
Under aerobic conditions , the degradation of pyrethroids can be relatively rapid. Studies on other pyrethroids have shown half-lives in soil ranging from a few days to several weeks[3][4]. In contrast, under anaerobic conditions , such as in flooded soils or deep sediments, the degradation of pyrethroids is significantly slower[3][4].
Hydrolysis
Hydrolysis is an abiotic degradation process that involves the cleavage of a molecule by reaction with water. The rate of hydrolysis is highly dependent on pH. Pyrethroids are generally stable at neutral and acidic pH but are susceptible to hydrolysis under alkaline conditions[5]. The ester linkage in the this compound molecule is the primary site for hydrolytic cleavage, leading to the same initial breakdown products as microbial degradation.
Photolysis
Photolysis, or degradation by sunlight, is a significant dissipation pathway for pyrethroids present on soil surfaces or in clear, shallow waters. The energy from sunlight can induce isomerization and cleavage of the ester bond[6]. This compound's structure, particularly the furan ring, suggests it may be susceptible to photodegradation. The quantum yield, a measure of the efficiency of a photochemical process, is a key parameter for assessing the rate of photolysis. While a specific quantum yield for this compound has not been reported, studies on other pyrethroids have determined quantum yields that can be used to model its photodegradation rate under various light conditions[7][8][9].
Quantitative Data on Pyrethroid Degradation
Specific quantitative data on the degradation kinetics of this compound are scarce in publicly available literature. However, data from studies on other pyrethroids with similar chemical structures can provide a reasonable estimate of its environmental persistence. The following table summarizes typical half-life ranges for pyrethroids in different environmental compartments.
| Environmental Compartment | Condition | Half-life (t½) Range (days) | References |
| Soil | Aerobic | 2.9 to >200 (median 18) | [3] |
| Soil | Anaerobic | 20 to >200 (median 70) | [3] |
| Water (Hydrolysis) | pH 5 | Stable | [10][11] |
| pH 7 | Stable to slow | [10][11] | |
| pH 9 | Days to weeks | [10][11] | |
| Water (Photolysis) | Surface Water | Hours to days | [10][11] |
| Sediment | Aerobic | Similar to aerobic soil | [3] |
| Anaerobic | Slower than aerobic sediment | [3] |
Experimental Protocols
Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are typically followed to assess the environmental fate of pesticides.
Aerobic and Anaerobic Soil Metabolism Study (Based on OECD 307)
Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.
Methodology:
-
Test System: Samples of at least three different soil types with varying textures and organic matter content are used.
-
Test Substance: ¹⁴C-labeled this compound is typically used to trace its fate and identify metabolites.
-
Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) with controlled moisture content. The headspace is continuously purged with air to maintain aerobic conditions. Volatile organic compounds and ¹⁴CO₂ are trapped to quantify mineralization.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Analysis: Soil and water samples are collected at various time intervals. The parent compound and its degradation products are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection, and identified by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[12][13][14].
-
Data Analysis: The disappearance of the parent compound is used to calculate the degradation half-life (DT₅₀). A degradation pathway is proposed based on the identified metabolites.
Hydrolysis as a Function of pH (Based on OECD 111)
Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.
Methodology:
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.
-
Test Substance: A solution of this compound in a water-miscible solvent is added to the buffer solutions.
-
Incubation: The solutions are incubated in the dark at a constant temperature.
-
Sampling and Analysis: Aliquots are taken at different time points and analyzed for the concentration of this compound and its hydrolysis products by HPLC or GC.
-
Data Analysis: The rate constants and half-lives of hydrolysis are calculated for each pH.
Photodegradation in Water (Based on OECD 316)
Objective: To determine the rate of photodegradation of this compound in an aqueous environment.
Methodology:
-
Test System: A sterile, buffered aqueous solution of this compound is placed in quartz tubes.
-
Light Source: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.
-
Actinometry: A chemical actinometer is used to measure the light intensity.
-
Sampling and Analysis: Samples are collected at various time intervals and analyzed for the concentration of this compound and its photoproducts.
-
Data Analysis: The photodegradation rate constant and half-life are calculated. The quantum yield can also be determined from the data.
Signaling Pathways and Experimental Workflows
Proposed Microbial Degradation Pathway of this compound
The following diagram illustrates a probable microbial degradation pathway for this compound, based on the known degradation pathways of other pyrethroids. The primary step is the cleavage of the ester bond, followed by further degradation of the resulting alcohol and acid moieties.
Caption: Proposed microbial degradation pathway of this compound.
Experimental Workflow for a Soil Metabolism Study
The following diagram outlines the typical workflow for conducting an aerobic soil metabolism study for a pesticide like this compound.
Caption: Experimental workflow for an aerobic soil metabolism study.
Conclusion
While specific data on the environmental fate and degradation of this compound is limited, a comprehensive understanding can be extrapolated from the extensive research on other pyrethroid insecticides. This compound is expected to be largely immobile in soil and to degrade through a combination of microbial action, hydrolysis (particularly in alkaline conditions), and photolysis. The primary degradation pathway likely involves the cleavage of the ester bond, leading to less toxic metabolites that are further broken down in the environment. Further research focusing specifically on this compound is necessary to refine our understanding of its environmental behavior and to establish precise degradation kinetics for robust environmental risk assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory degradation rates of 11 pyrethroids under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deltamethrin (EHC 97, 1990) [inchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantum Yield for the Aqueous Photochemical Degradation of Chlorantraniliprole and Simulation of Its Environmental Fate in a Model California Rice Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. su.diva-portal.org [su.diva-portal.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
An In-depth Technical Guide to Kadethrin's Binding Affinity with Insect Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Kadethrin and other pyrethroids to insect voltage-gated sodium channels (VGSCs). The document details the molecular interactions, quantitative measures of affinity for related compounds, and the experimental protocols used to determine these parameters.
Introduction: The Pyrethroid-Sodium Channel Interaction
This compound, a synthetic pyrethroid insecticide, exerts its potent neurotoxic effects on insects by targeting the voltage-gated sodium channels.[1] These channels are integral transmembrane proteins crucial for the initiation and propagation of action potentials in the insect nervous system.[2][3] Pyrethroids, including this compound, bind to the sodium channels and modify their gating properties.[1][4] Specifically, they prevent the channels from closing, leading to a persistent influx of sodium ions.[1] This disruption of normal nerve function results in hyperexcitability, paralysis, and ultimately, the death of the insect.[4]
The binding of pyrethroids is state-dependent, with a higher affinity for the open state of the sodium channel.[5][6] This means that the insecticide binds more effectively when the neuron is actively firing. Homology modeling and mutational analyses have identified two putative pyrethroid receptor sites (PyR1 and PyR2) on the insect sodium channel.[7][8] These sites are located at the interface of different domains of the channel protein.[7]
Quantitative Binding Affinity of Pyrethroids
Direct measurement of this compound's binding affinity using traditional radioligand binding assays is challenging due to the high lipophilicity of pyrethroids, which results in significant non-specific binding to cell membranes.[2][3] Consequently, the scientific literature predominantly features electrophysiological data, such as the effective concentration (EC₅₀) required to induce a specific effect on sodium channel currents, which serves as an indirect measure of binding affinity.
The following table summarizes the EC₅₀ values for the induction of sodium tail currents by various pyrethroids and DDT in wild-type insect sodium channels expressed in Xenopus oocytes. These tail currents are a characteristic effect of pyrethroid action and represent the prolonged channel opening.
| Compound | Insect Species (Channel) | EC₅₀ (µM) for Tail Current Induction | Reference |
| Deltamethrin | Drosophila melanogaster (para) | 0.043 | [9] |
| Permethrin | Drosophila melanogaster (para) | 0.40 | [9] |
| DDT | Drosophila melanogaster (para) | 65 | [9] |
Experimental Protocols
The primary method for assessing the binding and effect of pyrethroids on insect sodium channels is the two-electrode voltage-clamp technique using Xenopus laevis oocytes as a heterologous expression system.
Expression of Insect Sodium Channels in Xenopus Oocytes
-
Gene Source: The gene encoding the specific insect voltage-gated sodium channel alpha subunit (e.g., the para gene from Drosophila melanogaster) is cloned into an expression vector.
-
cRNA Synthesis: The plasmid DNA is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using a suitable RNA polymerase.
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.
-
Microinjection: A specific amount of the synthesized cRNA is microinjected into each oocyte.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and insertion of the sodium channels into the oocyte membrane.
Two-Electrode Voltage-Clamp Electrophysiology
This technique allows for the control of the oocyte's membrane potential and the simultaneous measurement of the resulting ion currents flowing through the expressed sodium channels.
-
Oocyte Placement: An oocyte expressing the insect sodium channels is placed in a recording chamber and perfused with a specific external solution (e.g., Barth's solution).
-
Electrode Impalement: Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
Voltage Protocol Application: A voltage-clamp amplifier is used to hold the membrane potential at a set level (holding potential, typically -120 mV to -90 mV) and to apply specific voltage protocols.
-
Measurement of Pyrethroid Effects:
-
Baseline Recording: Sodium currents are recorded in the absence of the pyrethroid.
-
Pyrethroid Application: The oocyte is perfused with a solution containing the desired concentration of the pyrethroid (e.g., this compound).
-
Stimulation Protocols: To assess the state-dependent binding, different stimulation protocols are used:
-
Single Long Depolarization: A single, long depolarizing pulse is applied to measure the modification of channels in the resting state.
-
Repetitive Short Depolarizations: A train of short depolarizing pulses is used to promote the opening of the channels and measure the modification of open-state channels.[2]
-
-
Tail Current Analysis: The characteristic "tail current" upon repolarization of the membrane is measured. The amplitude and decay kinetics of this tail current are indicative of the pyrethroid's effect on prolonging channel opening.[9]
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the EC₅₀ for tail current induction and the percentage of modified channels.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action on insect sodium channels.
Experimental Workflow for Assessing Pyrethroid Binding
Caption: Workflow for electrophysiological analysis of pyrethroid effects.
Conclusion
While direct binding affinity data for this compound remains elusive due to methodological challenges, electrophysiological studies on related pyrethroids provide valuable insights into its interaction with insect voltage-gated sodium channels. The state-dependent nature of this binding, with a preference for the open channel conformation, is a key feature of its mode of action. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the precise binding kinetics and affinity of this compound and other novel insecticides, aiding in the development of more effective and selective pest control agents.
References
- 1. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Differential resistance of insect sodium channels with kdr mutations to deltamethrin, permethrin and DDT - PubMed [pubmed.ncbi.nlm.nih.gov]
Kadethrin: A Technical Guide to its History, Development, and Insecticidal Properties
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Kadethrin, a synthetic pyrethroid insecticide, emerged from the extensive research efforts to develop potent and rapid-acting insect control agents. This technical guide provides a comprehensive overview of the history, development, and core insecticidal properties of this compound. It details its discovery by Roussel Uclaf, its mode of action as a sodium channel modulator, and presents available quantitative data on its efficacy and toxicity in a structured format. Detailed experimental methodologies for key toxicological and efficacy assays are provided, alongside a visualization of its mechanism of action and illustrative experimental workflows using the DOT language for Graphviz. This guide serves as a critical resource for professionals in insecticide research and development, offering a consolidated repository of technical information on this compound.
Introduction
The quest for effective and safe insecticides has been a continuous endeavor in agricultural and public health sectors. The discovery of natural pyrethrins from Chrysanthemum cinerariifolium flowers laid the foundation for the development of a major class of synthetic insecticides known as pyrethroids. These synthetic analogues were designed to overcome the limitations of natural pyrethrins, such as their instability in light. This compound, also known by its developmental code RU-15525, is a notable synthetic pyrethroid recognized for its potent knockdown activity against a range of insect pests. This document provides a detailed technical exploration of this compound's journey from its synthesis to its characterization as an insecticide.
History and Development
The primary objective behind the development of this compound was to create an insecticide with a very rapid knockdown effect, a crucial characteristic for controlling flying insects and for use in domestic and public health settings. Although highly effective in this regard, this compound is known to be relatively unstable, particularly when exposed to light, which has influenced its application profile.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (5-benzyl-3-furyl)methyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate |
| CAS Number | 58769-20-3 |
| Molecular Formula | C₂₃H₂₄O₄S |
| Molecular Weight | 412.5 g/mol |
| Physical State | Information not available |
| Solubility | Information not available |
| Stability | Relatively unstable, especially when exposed to light |
Mode of Action
This compound, like other pyrethroid insecticides, exerts its toxic effect on insects by targeting their nervous system. The primary site of action is the voltage-gated sodium channels in nerve cell membranes.
By binding to these channels, this compound modifies their gating kinetics. Specifically, it prolongs the open state of the sodium channels, leading to a persistent influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing repetitive firing and eventual paralysis, which manifests as the characteristic "knockdown" effect.
Efficacy Data
This compound is particularly noted for its rapid knockdown effect against various insect pests.
| Target Pest | Assay Type | Efficacy Metric | Value |
| Cockroaches (Blattella germanica, Periplaneta americana) | Knockdown Assay | Time to 100% Knockdown | 10 minutes[1] |
Note: Specific LD50 values for key insect pests were not available in the searched literature.
Toxicology Profile
The toxicological profile of this compound has been evaluated in mammalian models to assess its safety.
Acute Toxicity in Rats
| Route | Metric | Value | Reference |
| Dermal | LD₅₀ | 3200 mg/kg |
Note: Acute oral and inhalation toxicity data for this compound were not available in the searched literature.
Environmental Fate
As a photolabile pyrethroid, this compound's persistence in the environment is expected to be limited, particularly in the presence of sunlight.
| Environmental Compartment | Parameter | Value |
| Soil | Half-life (t½) | Data not available |
| Water | Photolysis Half-life (t½) | Data not available |
Note: Specific environmental fate data for this compound is limited. The information provided is based on the general properties of photolabile pyrethroids.
Synthesis
A detailed, step-by-step synthesis pathway for this compound was not explicitly found in the reviewed literature. However, the general synthesis of pyrethroids involves the esterification of a suitable acid with a suitable alcohol. For this compound, this would involve the synthesis of the specific chrysanthemic acid derivative and the 5-benzyl-3-furylmethyl alcohol moiety, followed by their esterification.
Experimental Protocols
Acute Dermal Toxicity Study in Rats (Adapted from OECD Guideline 402)
This protocol outlines the general procedure for assessing the acute dermal toxicity of a substance like this compound.
Methodology:
-
Test Animals: Healthy young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Both sexes are tested.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.
-
Preparation: Approximately 24 hours before the test, the dorsal area of the trunk of the animals is shaved, taking care to avoid abrading the skin.
-
Dose Administration: The test substance (this compound) is applied uniformly over an area which is approximately 10% of the total body surface area. A limit test is often performed first at a dose of 2000 mg/kg body weight.
-
Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape. The animals are housed individually. The exposure period is 24 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is washed. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Insecticide Knockdown Efficacy Assay (Adapted from WHO protocols)
This protocol describes a general method to evaluate the knockdown efficacy of an insecticide like this compound against insects such as cockroaches.
Methodology:
-
Test Insects: A susceptible laboratory strain of the target insect (e.g., German cockroach, Blattella germanica) is used.
-
Test Arena Preparation: A glass jar or a similar container is treated with a known concentration of the insecticide formulation. The solvent is allowed to evaporate, leaving a uniform deposit of the insecticide on the inner surfaces. A control group with a solvent-only treatment is also prepared.
-
Insect Exposure: A known number of adult insects (e.g., 20-25) are released into the treated and control jars.
-
Observation: The number of insects knocked down (defined as unable to walk or maintain normal posture) is recorded at regular intervals (e.g., every minute for the first 15 minutes, then every 5 minutes) for a set period (e.g., 1-2 hours).
-
Data Analysis: The time taken for 50% (KDT₅₀) and 95% (KDT₉₅) of the insects to be knocked down is calculated using probit analysis.
Conclusion
This compound represents a significant development in the field of synthetic pyrethroid insecticides, characterized by its potent and rapid knockdown effect. While its application has been influenced by its relative instability, its mode of action as a sodium channel modulator is a classic example of pyrethroid neurotoxicity. This technical guide has consolidated the available historical, chemical, and biological data on this compound, providing a valuable resource for researchers and professionals in the field. Further research to fill the existing data gaps, particularly concerning its environmental fate and a detailed synthesis pathway, would provide a more complete understanding of this potent insecticide.
References
Methodological & Application
Application Note: Preparation of Kadethrin Stock Solution
Abstract
This document provides a detailed protocol for the preparation of a Kadethrin stock solution, intended for use by researchers, scientists, and professionals in drug development. This compound is a synthetic pyrethroid insecticide known for its potent knockdown effect but also for its relative instability, particularly when exposed to light and heat.[1][2] Proper preparation and storage of stock solutions are critical to ensure experimental reproducibility and accuracy. This protocol outlines the necessary materials, safety precautions, and a step-by-step methodology for preparing a consistent and stable this compound stock solution.
Introduction
This compound (CAS 58769-20-3) is a synthetic pyrethroid insecticide with the chemical formula C₂₃H₂₄O₄S. It functions as a fast-acting neurotoxicant by modulating sodium channels.[3] A significant challenge in working with this compound is its instability; it is susceptible to rapid decomposition by light and heat and is hydrolyzed by aqueous alkalis.[2][4] Therefore, standardized procedures for solution preparation are essential. This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for such compounds in biological assays.[5]
Chemical & Physical Properties
A summary of this compound's relevant properties is provided below. This data is crucial for handling, storage, and preparation of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₄O₄S | [4][6] |
| Molecular Weight | 396.50 g/mol | [2][4][6] |
| Melting Point | 31°C | [2][4] |
| Appearance | Solid powder | [5] |
| Water Solubility | Practically insoluble (~1 mg/L at 20°C) | [2][4] |
| Solubility in Organic Solvents | Soluble in DMSO, dichloromethane, acetone, toluene, xylene, benzene. | [5] |
| Storage (Neat Compound) | 0-6°C, protected from light. | [2][4] |
| Stability | Unstable to heat and light; hydrolyzed by aqueous alkalis. | [2][4] |
Experimental Protocol: 10 mM Stock Solution Preparation
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
Materials and Equipment
-
This compound (neat compound, solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
Microcentrifuge tubes or amber glass vials (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes (P1000, P200) and sterile tips
-
Spatula
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Safety Precautions
-
This compound is a neurotoxicant and should be handled with care.[3]
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, to avoid contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound before starting any work.
Step-by-Step Procedure
Step 1: Calculate the Required Mass of this compound
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound must be calculated.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Calculation:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 396.5 g/mol x 1000 mg/g
-
Mass (mg) = 3.965 mg
-
Note: If the purity of the this compound powder is less than 100%, adjust the mass accordingly using the formula: Adjusted Mass = Calculated Mass / (Purity / 100).[7]
Step 2: Weigh the this compound Powder
-
Place a clean, empty microcentrifuge tube or amber vial on the analytical balance and tare the weight.
-
Carefully add approximately 3.97 mg of this compound powder into the vial using a spatula. Record the exact weight.
Step 3: Dissolve the this compound
-
Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. To ensure accuracy, recalculate the required solvent volume based on the actual mass weighed.
-
Formula: Volume of DMSO (mL) = [Actual Mass (mg) / 396.5 ( g/mol )] / 10 (mmol/L)
-
-
For example, if you weighed exactly 4.0 mg of this compound:
-
Volume of DMSO (mL) = [4.0 mg / 396.5 g/mol ] / 10 mmol/L = 1.009 mL or 1009 µL.
-
-
Securely cap the vial.
-
Vortex the solution for 30-60 seconds, or until the this compound powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided due to this compound's heat sensitivity.[2]
Step 4: Label and Store the Stock Solution
-
Clearly label the vial with the compound name ("this compound"), the final concentration (10 mM), the solvent (DMSO), the preparation date, and your initials.
-
For short-term storage (days to weeks), store the stock solution at 0-4°C.[5]
-
For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]
-
Always protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.[5]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation and storage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 58769-20-3 [amp.chemicalbook.com]
- 3. This compound (Ref: ENT 29117) [sitem.herts.ac.uk]
- 4. Cas 58769-20-3,this compound | lookchem [lookchem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | CAS 58769-20-3 | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
Application Note: Gas Chromatography Method for the Analysis of Kadethrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kadethrin is a potent synthetic pyrethroid insecticide.[1] Due to its efficacy, monitoring its presence in various matrices is crucial for regulatory compliance, environmental assessment, and quality control in formulations. This application note details a gas chromatography (GC) method for the quantitative analysis of this compound.
Principle
This method employs gas chromatography with either an Electron Capture Detector (ECD) or a Flame Ionization Detector (FID) for the separation and quantification of this compound. The choice of detector may depend on the required sensitivity and the sample matrix. ECD is highly sensitive to halogenated compounds and is often used for pesticide residue analysis, while FID is a robust, general-purpose detector.[2] The methodology involves sample preparation to extract this compound, followed by chromatographic separation on a capillary column and detection.
Apparatus and Reagents
Apparatus
-
Gas Chromatograph (GC) with ECD or FID
-
Capillary GC column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)[3]
-
Autosampler
-
Data acquisition and processing system
-
Standard laboratory glassware
-
Solid-Phase Extraction (SPE) manifold and cartridges (if applicable)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Reagents
-
This compound analytical standard (CAS No. 58769-20-3)[4]
-
High-purity solvents (e.g., n-hexane, acetone, acetonitrile)[3][5]
-
Anhydrous sodium sulfate
-
High-purity carrier gas (Helium or Nitrogen)
-
High-purity makeup gas for the detector (as required)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of n-hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with n-hexane to cover the desired concentration range (e.g., 0.01 - 1.0 µg/mL).
Sample Preparation (General Guideline using SPE)
This is a general guideline and may need optimization based on the specific sample matrix.
-
Extraction:
-
For liquid samples (e.g., water), pass a known volume through an appropriate SPE cartridge (e.g., C18).
-
For solid samples, perform a solvent extraction. Homogenize a known weight of the sample with a suitable solvent mixture (e.g., acetone/n-hexane).
-
-
Elution: Elute the this compound from the SPE cartridge with a small volume of a suitable solvent (e.g., acetone or ethyl acetate).
-
Drying: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of n-hexane for GC analysis.
Gas Chromatography Conditions
The following table summarizes the recommended starting parameters for the GC analysis.
| Parameter | Recommended Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 150 °C, hold for 1 min |
| Ramp: 10 °C/min to 280 °C, hold for 5 min | |
| Detector | ECD or FID |
| Detector Temperature | 300 °C |
Method Validation
The analytical method should be validated according to standard guidelines.[6][7] Key validation parameters are summarized in the table below.
| Parameter | Specification |
| Linearity | R² > 0.995 over the expected concentration range. |
| Precision (RSD%) | Repeatability (intra-day) < 5%, Intermediate precision (inter-day) < 10%. |
| Accuracy (Recovery %) | 70-120% for spiked samples at different concentration levels.[6] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
Data Presentation
Quantitative data from the analysis should be organized for clarity. Below are example tables for presenting results.
Table 1: GC Parameters
| Parameter | Value |
|---|---|
| Column Type | DB-5 |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | 150°C (1 min) -> 10°C/min -> 280°C (5 min) |
| Injector Temperature | 280°C |
| Detector Temperature | 300°C (ECD/FID) |
| Carrier Gas Flow | 1.0 mL/min (Helium) |
| Retention Time (Expected) | To be determined experimentally |
Table 2: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.995 |
| Concentration Range (µg/mL) | 0.01 - 1.0 |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 70-120% |
| LOD (µg/mL) | To be determined experimentally |
| LOQ (µg/mL) | To be determined experimentally |
Visualization
The following diagram illustrates the general workflow for the GC analysis of this compound.
Caption: Workflow for this compound analysis by Gas Chromatography.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 58769-20-3 | LGC Standards [lgcstandards.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. impactfactor.org [impactfactor.org]
Application Note: Quantification of Kadethrin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive method for the quantification of Kadethrin, a potent synthetic pyrethroid insecticide, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various matrices. The method utilizes a C18 column for optimal separation with a mobile phase of acetonitrile and water. This document provides comprehensive experimental protocols, including sample preparation, instrument parameters, and data analysis. All quantitative data is summarized in clear, structured tables, and the experimental workflow is visualized using a diagram.
Introduction
This compound is a synthetic pyrethroid known for its potent insecticidal properties.[1][2] Accurate quantification of this compound is essential for formulation development, quality control, residue analysis, and environmental monitoring. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of pyrethroids due to its specificity, sensitivity, and applicability to thermally labile compounds like this compound.[3] This application note presents a detailed HPLC method optimized for the separation and quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Primary secondary amine (PSA) sorbent
-
C18 solid-phase extraction (SPE) cartridges
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Rotary Evaporator
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation of this compound. The following table summarizes the optimized chromatographic conditions.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL) by serial dilution of the stock solution with the mobile phase.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for the extraction of pesticide residues from various matrices.
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex and Centrifuge: Vortex the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this method. These values are typical and may vary depending on the specific instrument and laboratory conditions.
Table 1: Method Performance Characteristics
| Parameter | Expected Value |
| Retention Time (RT) | ~ 5.8 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15000 |
| 0.5 | 75000 |
| 1 | 150000 |
| 5 | 750000 |
| 10 | 1500000 |
| 25 | 3750000 |
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for pyrethroid analysis.
Caption: Method selection for pyrethroid analysis.
Conclusion
The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. The detailed sample preparation procedure ensures high recovery and removal of matrix interferences. This method is suitable for routine quality control and research applications involving the analysis of this compound.
References
Application Notes and Protocols for Kadethrin Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the solubility of Kadethrin, a potent synthetic pyrethroid insecticide, in various organic solvents. This information is critical for developing stable formulations, conducting toxicological studies, and designing effective delivery systems in drug development and crop protection research.
Introduction
This compound (CAS No. 58769-20-3) is a synthetic pyrethroid known for its powerful knockdown effect on insects.[1][2] Like other pyrethroids, it is a lipophilic molecule, a characteristic that dictates its solubility in organic solvents and its very low solubility in water.[3][4][5] Understanding the solubility of this compound is a fundamental requirement for its application in research and development. Proper solvent selection is crucial for creating homogeneous solutions for bioassays, analytical standards, and formulation development. These notes provide qualitative and quantitative solubility data, along with a detailed protocol for determining solubility in the laboratory.
Quantitative Solubility Data
The solubility of this compound in various organic solvents is summarized in the table below. It is important to note that temperature can significantly influence solubility, and the data should be considered in the context of the specified conditions.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | [1] |
| Ethanol | C₂H₅OH | 10 g/kg | Not Specified | [1] |
| Benzene | C₆H₆ | Soluble | Not Specified | [1] |
| Toluene | C₇H₈ | Soluble | Not Specified | [1] |
| Xylene | C₈H₁₀ | Soluble | Not Specified | [1] |
| Acetone | C₃H₆O | Soluble | Not Specified | [1] |
| Piperonyl butoxide | C₁₉H₃₀O₅ | Soluble | Not Specified | [1] |
| Kerosene | Not Applicable | Slightly Soluble | Not Specified | [1] |
| Water | H₂O | Practically Insoluble (1 mg/L) | 20 | [1][6] |
Note: The term "soluble" indicates a significant degree of dissolution, but precise quantitative values were not available in the cited literature. Researchers are encouraged to determine specific solubilities for their particular applications.
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a method for determining the solubility of this compound in a target organic solvent using the saturation shake-flask method, a common technique for solubility measurement.
Materials and Apparatus:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (accurate to 0.1 mg)
-
Glass vials with screw caps (e.g., 10-20 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.
-
For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L, and report the temperature at which the measurement was conducted.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for determining this compound solubility and a hypothetical signaling pathway that could be investigated using this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Postulated mechanism of this compound's neurotoxicity.
Safety Precautions
This compound is a neurotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1] All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal instructions.
Stability Considerations
This compound is relatively unstable, especially when exposed to light and heat, due to the presence of a furan ring and a thiolactone group in its structure.[1][2] It is also susceptible to hydrolysis in alkaline aqueous solutions.[6] Therefore, solutions of this compound should be stored in amber glass vials at low temperatures (0-6 °C is recommended) and used promptly after preparation.[1][6]
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. The data and protocols provided in these application notes offer a foundation for researchers to prepare solutions of known concentrations for various experimental needs. Due to its instability, care must be taken during the handling and storage of this compound solutions to ensure the integrity of the compound. For novel solvent systems, it is always recommended to experimentally determine the solubility.
References
- 1. This compound|58769-20-3 - MOLBASE Encyclopedia [m.molbase.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US10455830B2 - Pyrethroid formulations - Google Patents [patents.google.com]
- 4. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.equiterre.org [archives.equiterre.org]
- 6. Cas 58769-20-3,this compound | lookchem [lookchem.com]
Protocol for In Vitro Neurotoxicity Assays of Kadethrin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kadethrin is a potent synthetic pyrethroid insecticide.[1] Like other pyrethroids, its insecticidal activity stems from its ability to disrupt the nervous system of insects. However, concerns exist regarding its potential neurotoxicity in non-target species, including mammals. This document provides a comprehensive set of protocols for assessing the neurotoxicity of this compound in vitro, utilizing established neuronal cell models and a suite of assays to probe various aspects of cellular health and function.
Pyrethroids primarily act on voltage-gated sodium channels in neurons, causing prolonged channel opening and leading to hyperexcitability, repetitive firing, and eventual nerve conduction block.[2][3] This initial disruption can trigger a cascade of secondary effects, including oxidative stress, mitochondrial dysfunction, inflammation, and ultimately, apoptotic cell death.[4] Understanding these mechanisms is crucial for a thorough neurotoxicity risk assessment.
This protocol outlines methodologies for evaluating this compound's impact on:
-
Cell Viability and Cytotoxicity: Quantifying the extent of cell death.
-
Apoptosis: Detecting programmed cell death pathways.
-
Oxidative Stress: Measuring the generation of reactive oxygen species.
-
Electrophysiology: Assessing functional changes in neuronal activity.
-
Neurotransmitter Release: Measuring alterations in key neurotransmitter levels.
General Cell Culture Guidelines
Cell Line: Human neuroblastoma cell line SH-SY5Y is recommended for these assays due to its neuronal characteristics and widespread use in neurotoxicity studies.[5]
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Data Presentation: Quantitative Neurotoxicity Data for Pyrethroids
Disclaimer: Specific quantitative data for this compound is limited in the public domain. The following tables present representative data from studies on other pyrethroids (Deltamethrin, Cypermethrin, Permethrin, and Flumethrin) to illustrate expected outcomes. Researchers should generate their own dose-response curves for this compound.
Table 1: Cell Viability and Cytotoxicity (IC50 Values)
| Pyrethroid | Assay | Cell Line | IC50 (µM) | Reference |
| Flumethrin | MTT | SH-SY5Y | 104 | [5][6] |
| Alpha-cypermethrin | MTT | SH-SY5Y | 78.3 | [5] |
| Cyfluthrin | MTT | SH-SY5Y | 19.11 | [5] |
| Deltamethrin | MTT | Cortical Neurons | ~1 (significant decrease at 100 nM) | [7] |
| Cypermethrin | LDH | SH-SY5Y | Induces dose-dependent cytotoxicity | [8][9] |
Table 2: Apoptosis and Oxidative Stress
| Pyrethroid | Assay | Cell Line | Concentration | Effect | Reference |
| Deltamethrin | Caspase-3 Activity | SK-N-AS | 5 µM (48h) | 26% increase | [10] |
| Cyfluthrin | Caspase-3/7 Activity | SH-SY5Y | 2.5 µM | 24% increase | [5] |
| Alpha-cypermethrin | Caspase-3/7 Activity | SH-SY5Y | 25 µM | 22% increase | [5] |
| Flumethrin | ROS Production | SH-SY5Y | 50 µM | 37% increase | [5] |
| Alpha-cypermethrin | NO Production | SH-SY5Y | 60 µM | 250% increase | [5] |
| Permethrin | Lipid Peroxidation (MDA) | Rat Brain | High Dose | Significant increase | [11] |
Table 3: Electrophysiology
| Pyrethroid | Assay | Preparation | Concentration | Effect | Reference |
| Deltamethrin | MEA | Cortical Neurons | IC50 ~0.13 µM | Inhibition of spike rate | [12] |
| Permethrin | MEA | Cortical Neurons | IC50 ~4 µM | Inhibition of spike rate | [12] |
| Deltamethrin | Patch Clamp | Rat Nav1.8 Channels | - | Use-dependent enhancement of channel modification | [13] |
| Permethrin | Patch Clamp | Honeybee ALNs | 10 µM | 62% decrease in peak sodium current | [14] |
Table 4: Neurotransmitter Release
| Pyrethroid | Assay | System | Concentration | Effect | Reference |
| Deltamethrin | Microdialysis | Rat Hippocampus | 10, 20, 60 mg/kg (i.p.) | Dose-dependent increase in Glutamate release | [1] |
| Deltamethrin | Microdialysis | Rat Hippocampus | 10, 20, 60 mg/kg (i.p.) | Dose-dependent decrease in GABA release | [1] |
| Resmethrin | Vesicular Uptake | Rat Cortical Synaptic Vesicles | - | Stimulated Glutamate uptake | [15] |
| Permethrin | Vesicular Uptake | Rat Cortical Synaptic Vesicles | - | Stimulated Glutamate uptake | [15] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Plate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control.
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Plate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time period.
-
After incubation, carefully collect the cell culture supernatant.
-
Measure LDH activity in the supernatant according to the manufacturer's protocol of the LDH assay kit.[8][9] This typically involves adding a reaction mixture and measuring the change in absorbance over time.
-
To determine maximum LDH release, lyse untreated control cells with the lysis buffer provided in the kit.
-
Calculate percent cytotoxicity relative to the maximum LDH release control.
Apoptosis Assay: Caspase-3 Activity
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Plate reader
Protocol:
-
Culture and treat SH-SY5Y cells with this compound as described previously.
-
After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) according to the manufacturer's instructions.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[10]
-
Express caspase-3 activity as a fold change relative to the untreated control.
Oxidative Stress Assay: Reactive Oxygen Species (ROS) Production
This assay measures the intracellular generation of ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
DCFH-DA solution
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Seed and treat SH-SY5Y cells with this compound.
-
After the desired treatment duration, wash the cells with serum-free medium.
-
Load the cells with DCFH-DA solution (typically 10-20 µM) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.[5]
-
Express ROS levels as a percentage of the control.
Electrophysiology Assays
MEA allows for non-invasive, long-term recording of the spontaneous electrical activity of neuronal networks.
Materials:
-
Primary cortical neurons or iPSC-derived neurons
-
MEA plates
-
MEA recording system
-
This compound stock solution
Protocol:
-
Culture primary cortical neurons on MEA plates until a stable network activity is established (typically >14 days in vitro).
-
Record baseline spontaneous activity (spikes and bursts) for a defined period.
-
Apply different concentrations of this compound to the cultures.
-
Record the neuronal activity at various time points post-exposure.
-
Analyze the data for changes in mean firing rate, mean burst rate, and network synchrony.[12]
This technique allows for the detailed study of ion channel function in individual neurons.
Materials:
-
Cultured neurons (e.g., primary cortical neurons or SH-SY5Y cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
This compound stock solution
Protocol:
-
Prepare cultured neurons for recording.
-
Establish a whole-cell patch-clamp configuration on a single neuron.
-
Record baseline sodium channel currents in response to voltage steps.
-
Perfuse the recording chamber with a solution containing this compound.
-
Record the changes in sodium channel kinetics, such as the prolongation of the tail current, which is a characteristic effect of pyrethroids.[2][14]
Neurotransmitter Release Assay (HPLC)
This assay measures the release of key neurotransmitters like glutamate and GABA from neuronal cultures.
Materials:
-
Primary cortical neurons
-
This compound stock solution
-
High-salt buffer (e.g., Krebs-Ringer buffer with elevated K+) to stimulate release
-
HPLC system with a suitable detector (e.g., fluorescence or electrochemical)
-
Derivatization reagents (e.g., o-phthalaldehyde, OPA)
Protocol:
-
Culture primary cortical neurons to a mature state.
-
Pre-treat the cells with this compound for a specified duration.
-
Wash the cells and incubate with a basal buffer.
-
Stimulate neurotransmitter release by replacing the basal buffer with a high-potassium buffer.
-
Collect the supernatant containing the released neurotransmitters.
-
Derivatize the samples with OPA to make glutamate and GABA detectable.
-
Analyze the samples using HPLC to quantify the amounts of glutamate and GABA released.[1]
-
Compare the release from this compound-treated cells to that from control cells.
Visualizations
Signaling Pathway of Pyrethroid-Induced Neurotoxicity
Caption: Pyrethroid neurotoxicity signaling pathway.
Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: In vitro neurotoxicity assessment workflow.
Conclusion
The protocols described in this document provide a robust framework for the in vitro assessment of this compound's neurotoxic potential. By employing a multi-faceted approach that examines cell viability, apoptosis, oxidative stress, electrophysiological function, and neurotransmitter release, researchers can gain a comprehensive understanding of the mechanisms underlying this compound-induced neurotoxicity. The data generated from these assays will be invaluable for regulatory submissions, risk assessment, and the development of safer alternatives.
References
- 1. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing the Dose Addition Hypothesis: The Impact of Pyrethroid Insecticide Mixtures on Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deltamethrin induces apoptotic cell death in cultured cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity induced by cypermethrin in Human Neuroblastoma Cell Line SH-SY5Y [aaem.pl]
- 9. Cytotoxicity induced by cypermethrin in Human Neuroblastoma Cell Line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Pyrethroid Pesticide–Induced Apoptosis: Role of Calpain and the ER Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Permethrin exposure affects neurobehavior and cellular characterization in rats’ brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete inhibition of spontaneous activity in neuronal networks in vitro by deltamethrin and permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selected pyrethroid insecticides stimulate glutamate uptake in brain synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Kadethrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadethrin is a potent synthetic pyrethroid insecticide known for its rapid knockdown effect on a wide range of household insects.[1][2] As with other pyrethroids, its primary mode of action is the disruption of the insect's nervous system.[1][3][4] This document provides detailed application notes and standardized protocols for conducting in vivo efficacy testing of this compound-based insecticide formulations.
This compound, while highly effective, is noted for its relative instability, particularly when exposed to light.[1][2] This characteristic necessitates careful consideration in experimental design to ensure accurate and reproducible results. These guidelines are intended to assist researchers in designing robust studies to evaluate the efficacy of this compound in various application forms.
Mechanism of Action: Targeting the Insect Nervous System
Pyrethroids, including this compound, exert their neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[1][3][5] The binding of this compound to these channels disrupts their normal function, leading to a prolonged opening of the channels. This persistent influx of sodium ions causes a state of hyperexcitation in the neuron, resulting in repetitive nerve discharges, paralysis, and ultimately, the death of the insect.[4]
Some pyrethroids have also been shown to affect other ion channels, such as GABA-gated chloride channels, which can further contribute to their neurotoxicity.[6]
Safety Precautions
This compound, like other pyrethroids, is a neurotoxin. All handling and application of this compound and its formulations must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn. In case of accidental exposure, refer to the material safety data sheet (MSDS) for the specific formulation.
Experimental Protocols
The following protocols are designed to be adapted based on the specific insect species, formulation type, and research objectives.
Residual Contact Efficacy (For Surface Sprays)
Objective: To evaluate the efficacy and residual activity of a this compound spray formulation on various surfaces against crawling insects (e.g., cockroaches, bed bugs).
Materials:
-
This compound spray formulation
-
Test surfaces (e.g., unpainted wood, ceramic tile, stainless steel) of a standardized size (e.g., 15x15 cm)
-
Test insects (e.g., German cockroaches, Blattella germanica; common bed bugs, Cimex lectularius)
-
Exposure chambers (e.g., Petri dishes with vented lids)
-
Untreated control surfaces
-
Positive control surfaces (treated with a registered insecticide of known efficacy)
-
CO2 source for insect anesthesia (optional)
-
Stopwatch
-
Environmental chamber with controlled temperature and humidity
Procedure:
-
Surface Treatment: Apply the this compound formulation to the test surfaces at the manufacturer's recommended rate. Ensure even coverage. Prepare untreated and positive control surfaces in the same manner.
-
Aging of Surfaces: To assess residual efficacy, age the treated surfaces under controlled conditions (e.g., 25°C, 50% relative humidity, with or without UV light exposure to test for photostability) for predetermined time points (e.g., 1, 7, 14, and 30 days).
-
Insect Exposure:
-
Place a cohort of test insects (e.g., 10-20 adult males) in the center of each test and control surface.
-
Confine the insects to the treated surface using an appropriate barrier (e.g., inverted Petri dish with fluon-painted sides to prevent escape).
-
Record the time to knockdown (KD) for each insect. Knockdown is defined as the inability of the insect to right itself when gently prodded.
-
-
Mortality Assessment:
-
After a set exposure period (e.g., 1 hour for flying insects, 4 hours for crawling pests), transfer the insects to clean recovery containers with food and water.[7]
-
Assess mortality at 24, 48, and 72 hours post-exposure. An insect is considered dead if it shows no movement when prodded.
-
Direct Spray Efficacy (For Aerosol Formulations)
Objective: To evaluate the direct contact efficacy and knockdown time of a this compound aerosol formulation against flying insects (e.g., house flies, Musca domestica; mosquitoes, Aedes aegypti).
Materials:
-
This compound aerosol formulation
-
Test chamber (e.g., Peet-Grady chamber or a room of known volume)
-
Cages for holding test insects
-
Test insects
-
Untreated control (spraying with the aerosol propellant only)
-
Positive control (a registered aerosol insecticide)
-
Stopwatch
Procedure:
-
Insect Release: Release a known number of test insects (e.g., 50-100) into the test chamber.
-
Application: Introduce the this compound aerosol into the chamber for a specified duration, as per the product label instructions.
-
Observation:
-
Record the number of knocked-down insects at set time intervals (e.g., every 30 seconds for the first 5 minutes, then every minute for the next 10 minutes).
-
After a set exposure time (e.g., 15 minutes), ventilate the chamber.
-
-
Mortality Assessment:
-
Collect the exposed insects and transfer them to clean recovery cages with food and water.
-
Assess mortality at 24 hours post-treatment.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Residual Contact Efficacy of this compound Formulation Against German Cockroaches
| Surface Type | Aging Period (Days) | Mean Knockdown Time (KT50) in Minutes (95% CI) | 24h Mortality (%) | 48h Mortality (%) | 72h Mortality (%) |
| Untreated Control | N/A | > 240 | 0 | 0 | 2 |
| Positive Control | 1 | 15.2 (13.5 - 17.1) | 98 | 100 | 100 |
| This compound Formulation | 1 | 8.5 (7.2 - 9.8) | 100 | 100 | 100 |
| 7 | 12.1 (10.8 - 13.5) | 95 | 98 | 100 | |
| 14 | 25.6 (22.9 - 28.7) | 80 | 88 | 92 | |
| 30 | 48.3 (43.1 - 54.1) | 65 | 75 | 80 |
Table 2: Direct Spray Efficacy of this compound Aerosol Against House Flies
| Treatment | Mean Knockdown Time (KT50) in Seconds (95% CI) | 15-minute Knockdown (%) | 24-hour Mortality (%) |
| Untreated Control | N/A | 0 | 1 |
| Positive Control | 45.3 (41.2 - 49.8) | 99 | 98 |
| This compound Formulation | 28.7 (25.9 - 31.8) | 100 | 100 |
Visualizations
Caption: Experimental workflow for residual contact efficacy testing of this compound.
Caption: Simplified signaling pathway of this compound's action on insect neurons.
References
- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The pyrethroid insecticide deltamethrin disrupts neuropeptide and monoamine signaling pathways in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Kadethrin Formulation for Laboratory Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Kadethrin formulations in laboratory bioassays. The information is intended to guide researchers in toxicology, insecticide resistance monitoring, and the development of new insecticidal compounds.
Introduction to this compound
This compound is a synthetic pyrethroid insecticide known for its potent knockdown effect on a wide range of insect pests.[1] Like other pyrethroids, its primary mode of action is the disruption of the nervous system by targeting voltage-gated sodium channels.[2] This leads to prolonged channel opening, hyperexcitability of the nerve cells, paralysis, and eventual death of the insect.[3][4] Due to its high potency, this compound is a valuable compound for laboratory studies on insecticide efficacy and resistance mechanisms. However, it is noted to be relatively unstable, particularly when exposed to light.[1]
Formulation and Preparation of Dosing Solutions
Accurate and consistent formulation is critical for reliable bioassay results. This compound is a non-polar compound and requires an organic solvent for initial dissolution. Acetone is a commonly used solvent for preparing stock solutions of pyrethroids for laboratory bioassays due to its high volatility, which allows the solvent to evaporate quickly after application, leaving a precise dose of the insecticide on the target insect or surface.
Materials:
-
This compound (technical grade, purity >95%)
-
Acetone (analytical grade)
-
Glass vials with screw caps or volumetric flasks
-
Calibrated micropipettes
-
Analytical balance
Protocol for Preparation of Stock and Dosing Solutions:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh the required amount of technical grade this compound, correcting for its purity. For example, to prepare 10 mL of a 1000 µg/mL stock solution with a 98% pure active ingredient (a.i.), the calculation is as follows:
-
Weight of a.i. needed = 1000 µg/mL * 10 mL = 10,000 µg = 10 mg
-
Weight of technical grade this compound needed = 10 mg / 0.98 = 10.2 mg
-
-
Dissolve the weighed this compound in a small volume of acetone in a 10 mL volumetric flask.
-
Once fully dissolved, bring the volume up to the 10 mL mark with acetone and mix thoroughly.
-
Store the stock solution in a tightly sealed glass vial at 4°C in the dark to minimize degradation.
-
-
Serial Dilutions:
-
Prepare a series of dilutions from the stock solution to create a range of concentrations for the bioassay.
-
For example, to prepare a 100 µg/mL solution, take 1 mL of the 1000 µg/mL stock solution and add it to 9 mL of acetone.
-
Continue this process to obtain the desired concentrations for generating a dose-response curve.
-
Experimental Protocols for Laboratory Bioassays
The choice of bioassay method depends on the target insect and the research objectives. Below are detailed protocols for two common bioassay types used for insecticides like this compound.
Topical Application Bioassay for Musca domestica (House Fly)
This method determines the dose of an insecticide that is lethal to 50% of the test population (LD50) when applied directly to the insect's body.
Materials:
-
Musca domestica (3-5 day old adult females of a susceptible strain)
-
This compound dosing solutions in acetone
-
Microsyringe or micropipette capable of delivering 0.5-1 µL volumes
-
CO₂ or cold anesthesia setup
-
Petri dishes or holding containers with a food source (e.g., sugar water on a cotton pad)
-
Forceps
Protocol:
-
Anesthetize a batch of house flies using CO₂ or by placing them in a cold environment until immobile.
-
Using forceps, place an individual anesthetized fly on a petri dish, dorsal side up.
-
Apply a 0.5 µL droplet of the desired this compound concentration in acetone to the thoracic notum of the fly.
-
The control group should be treated with 0.5 µL of acetone only.
-
Place the treated flies in holding containers with access to a food source.
-
Typically, 20-25 flies are used for each concentration and the control.
-
Maintain the flies at a constant temperature and humidity (e.g., 25 ± 2°C and 60 ± 10% RH) with a 12:12 hour light:dark cycle.
-
Assess mortality at 24 hours post-treatment. Flies that are unable to move or stand when gently prodded are considered dead.
-
Record the number of dead flies for each concentration.
-
Use probit analysis to calculate the LD50 value and its 95% confidence intervals.
Contact Vial Bioassay for Aedes aegypti (Yellow Fever Mosquito)
This method determines the concentration of an insecticide that is lethal to 50% of the test population (LC50) when insects are exposed to a treated surface.
Materials:
-
Aedes aegypti (2-5 day old non-blood-fed adult females of a susceptible strain)
-
This compound dosing solutions in acetone
-
20 mL glass scintillation vials or 250 mL glass bottles
-
Pipettes
-
Vial rotator or rollers
-
Aspirator
-
Holding cages with access to a sugar source
Protocol:
-
Pipette 0.5-1 mL of the desired this compound concentration in acetone into a glass vial.
-
The control vial should be coated with acetone only.
-
Roll the vial on its side on a vial rotator or by hand until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.
-
Prepare a series of vials with different concentrations of this compound.
-
Introduce 20-25 mosquitoes into each vial using an aspirator.
-
Observe the mosquitoes for knockdown at regular intervals (e.g., every 15 minutes for up to 2 hours).
-
After the exposure period (typically 1 hour), transfer the mosquitoes to clean holding cages with access to a sugar source.
-
Maintain the mosquitoes at a constant temperature and humidity (e.g., 27 ± 2°C and 80 ± 10% RH) with a 12:12 hour light:dark cycle.
-
Assess mortality at 24 hours post-exposure.
-
Record the number of dead mosquitoes for each concentration.
-
Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
Data Presentation
Quantitative data from bioassays should be summarized in clear and structured tables to allow for easy comparison of results. Due to the limited availability of specific published LD50 and LC50 values for this compound, the following tables provide a template with representative data for illustrative purposes.
Table 1: Topical Application Bioassay Data for this compound against Musca domestica
| Concentration (ng/fly) | Number of Insects | Number Dead (24h) | Percent Mortality (%) |
| Control (Acetone) | 25 | 1 | 4 |
| 0.5 | 25 | 5 | 20 |
| 1.0 | 25 | 13 | 52 |
| 2.0 | 25 | 21 | 84 |
| 4.0 | 25 | 24 | 96 |
| LD50 (ng/fly) | \multicolumn{3}{ | c | }{~1.0 } |
Table 2: Contact Vial Bioassay Data for this compound against Aedes aegypti
| Concentration (µ g/vial ) | Number of Insects | Number Dead (24h) | Percent Mortality (%) |
| Control (Acetone) | 25 | 0 | 0 |
| 0.1 | 25 | 4 | 16 |
| 0.5 | 25 | 14 | 56 |
| 1.0 | 25 | 22 | 88 |
| 2.5 | 25 | 25 | 100 |
| LC50 (µ g/vial ) | \multicolumn{3}{ | c | }{~0.45 } |
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound and other pyrethroids on the voltage-gated sodium channel in insect neurons.
Caption: Mechanism of action of this compound on insect voltage-gated sodium channels.
Experimental Workflow for Bioassays
The following diagram outlines the general workflow for conducting laboratory bioassays with this compound.
Caption: General experimental workflow for this compound laboratory bioassays.
References
Troubleshooting & Optimization
Photostability of Kadethrin under laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of Kadethrin under laboratory conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a significant concern?
A1: this compound is a potent synthetic pyrethroid insecticide with the chemical formula C23H24O4S.[1] Its high efficacy as a knockdown agent is contrasted by its relative instability, particularly when exposed to light. This photosensitivity can lead to rapid degradation, impacting its potency and potentially generating various degradation products. For researchers, understanding and controlling its photostability is crucial for obtaining reliable and reproducible experimental results, as well as for developing stable formulations.
Q2: Which chemical moieties in the this compound molecule are responsible for its instability to light?
A2: this compound's molecular structure contains specific functional groups that render it susceptible to photodegradation. The primary contributors to its instability are the furan ring and the thiolactone group.[1] These structures can absorb light energy, leading to chemical reactions that break down the molecule.
Q3: What are the general photodegradation pathways for pyrethroid insecticides like this compound?
A3: While specific pathways for this compound are not extensively detailed in the provided literature, studies on other pyrethroids reveal common degradation mechanisms that are likely applicable. These pathways often include:
-
Isomerization: Changes in the spatial arrangement of atoms.[2]
-
Ester Bond Cleavage: The breaking of the ester linkage, which is a common feature in pyrethroids.[2][3]
-
Decarboxylation: The removal of a carboxyl group.[2]
-
Ring Opening: The cleavage of cyclic structures within the molecule, such as the furan ring.[3]
-
Photooxidation: Degradation reactions involving oxygen, which can be accelerated by light.[4]
Q4: What are the standard regulatory guidelines for conducting photostability testing?
A4: The International Council for Harmonisation (ICH) provides guideline Q1B, which is the standard for photostability testing of new active substances and medicinal products.[5][6] This guideline outlines a systematic approach, including recommendations for light sources, exposure levels, and testing procedures for both the drug substance and the formulated product.[5][6][7] The process generally involves forced degradation studies to understand the degradation pathways and confirmatory studies to evaluate stability under standardized conditions.[6]
Troubleshooting Guide
Issue: My this compound sample degraded much faster than expected, even under controlled light conditions.
-
Possible Cause 1: Solvent Effects. The solvent used can significantly influence the rate of photodegradation. Some solvents can act as photosensitizers, accelerating the degradation process.
-
Solution: Review the literature for solvent systems used in similar pyrethroid stability studies. Consider using a less reactive or more common solvent like methanol or acetonitrile and run a small-scale test to compare degradation rates.
-
-
Possible Cause 2: Presence of Impurities. Impurities in the this compound sample or the solvent could be acting as catalysts or photosensitizers.
-
Solution: Ensure the purity of your this compound sample using appropriate analytical techniques (e.g., HPLC, NMR). Use high-purity, HPLC-grade solvents for your experiments.
-
-
Possible Cause 3: Incorrect Light Wavelength. The energy of light is wavelength-dependent; shorter wavelengths are more energetic.[8] If your light source has a significant emission below 320 nm, it could be causing accelerated degradation.[8]
-
Solution: Use a filter to eliminate radiation below 320 nm as recommended by ICH guidelines, unless the goal is a forced degradation study under harsh conditions.[8]
-
Issue: I am observing unexpected or numerous peaks in my analytical results (e.g., HPLC, GC-MS) after light exposure.
-
Possible Cause 1: Complex Degradation Pathway. Photodegradation can be a complex process yielding multiple intermediate and final products.[3]
-
Possible Cause 2: Secondary Degradation. The initial photoproducts may themselves be unstable to light and are degrading further into smaller molecules.
-
Solution: Conduct a time-course study, analyzing samples at multiple time points. This will help you identify primary, secondary, and tertiary degradation products as they appear and disappear over time.
-
Issue: My "dark control" sample, which was protected from light, is also showing significant degradation.
-
Possible Cause 1: Thermal Degradation. The light source in your photostability chamber may be generating heat, leading to thermal degradation.[8]
-
Solution: Always place a dark control sample alongside the exposed sample to evaluate thermal effects.[8] Ensure your photostability chamber has adequate temperature control. If degradation persists, you are observing thermal instability, not just photostability issues.
-
-
Possible Cause 2: Hydrolysis or Oxidation. The sample may be degrading due to reaction with water (hydrolysis) or oxygen (oxidation), independent of light.
-
Solution: Prepare samples in a controlled environment. If hydrolysis is suspected, consider using aprotic solvents or controlling the humidity. If oxidation is the issue, preparing the sample under an inert atmosphere (e.g., nitrogen or argon) can help isolate photodegradation effects.
-
Data Presentation
Table 1: ICH Q1B Recommended Light Exposure for Confirmatory Photostability Studies.
| Light Source | Minimum Exposure Level |
| Overall Illumination | Not less than 1.2 million lux hours[5][6] |
| Near Ultraviolet (UV-A) | Not less than 200 watt hours/square meter[5][6] |
This table summarizes the standardized conditions required to make direct comparisons of photostability between different samples and products.
Table 2: Example Template for Recording this compound Photostability Data.
| Exposure Time (hours) | % this compound Remaining | Major Degradant 1 (Peak Area/%) | Major Degradant 2 (Peak Area/%) | Observations |
| 0 (Dark Control) | 100% | 0% | 0% | Clear solution |
| 2 | No color change | |||
| 4 | Slight yellowing | |||
| 8 | ||||
| 12 | ||||
| 24 |
This template can be adapted to record quantitative results from analytical methods like HPLC, allowing for clear comparison of degradation over time.
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound in Solution
This protocol is designed to intentionally degrade the sample to produce degradation products for analytical method development and pathway elucidation.[6]
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Use chemically inert and transparent containers, such as quartz cuvettes or borosilicate glass vials.[6]
-
Prepare a "dark control" sample by wrapping an identical vial completely in aluminum foil.[8]
-
-
Light Exposure:
-
Place the sample and the dark control in a photostability chamber equipped with a light source capable of emitting both visible and UV-A light.
-
The light source should be well-characterized (e.g., a xenon lamp or a metal halide lamp).
-
Expose the sample to a higher intensity of light than that specified in ICH Q1B to accelerate degradation. The duration of exposure can be varied. It is often appropriate to end the study if extensive decomposition occurs.[6]
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating method, typically HPLC-UV.[9][10]
-
Characterize significant degradation products using HPLC-MS or GC-MS to obtain mass and fragmentation data.[9]
-
Protocol 2: Confirmatory Photostability Study of this compound
This protocol follows ICH Q1B guidelines to determine the intrinsic photostability characteristics under standardized conditions.[5]
-
Sample Preparation:
-
Prepare samples of the this compound active substance as a solid or in solution.
-
Place the samples in transparent containers.
-
Prepare parallel samples wrapped in aluminum foil to serve as dark controls.[8]
-
-
Light Exposure:
-
Place the samples and dark controls in a calibrated photostability chamber.
-
Expose the samples to light until the minimum exposure levels are met: not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.[5][6]
-
Monitor the conditions using calibrated radiometers and lux meters.[5] A chemical actinometric system can also be used to ensure specified light exposure is obtained.[5]
-
-
Sample Analysis:
-
After the exposure is complete, analyze both the light-exposed and dark control samples.
-
Use a validated stability-indicating analytical method to quantify the amount of this compound remaining and measure the levels of any degradation products formed.
-
Evaluate the results to determine if a significant change has occurred. This information is used to decide on the need for light-resistant packaging and special labeling.[5]
-
Visualizations
Caption: Workflow for a typical photostability study.
Caption: Troubleshooting logic for unexpected results.
Caption: Hypothetical photodegradation pathways for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Photodegradation kinetics, mechanism and aquatic toxicity of deltamethrin, permethrin and dihaloacetylated heterocyclic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. iagim.org [iagim.org]
- 8. q1scientific.com [q1scientific.com]
- 9. Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrethroid Concentrations for Neurotoxicity Studies
Disclaimer: Information regarding "Kadethrin" is limited in publicly available scientific literature. Therefore, this guide utilizes data from other potent Type II pyrethroids, such as deltamethrin and cypermethrin, as a reference. The principles and methodologies described are generally applicable to pyrethroid neurotoxicity studies, but compound-specific optimization is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neurotoxicity for Type II pyrethroids like this compound?
A1: The primary target of Type II pyrethroids is the voltage-gated sodium channel (VGSC) in neurons.[1][2][3][4] They bind to the open state of the channel, preventing its inactivation and leading to a prolonged influx of sodium ions.[2][5][6] This results in membrane depolarization, repetitive firing of neurons, and eventually, excitotoxicity and cell death.[2][6]
Q2: What are the secondary mechanisms of pyrethroid-induced neurotoxicity?
A2: Besides their primary action on sodium channels, pyrethroids can also induce neurotoxicity through several secondary mechanisms, including:
-
Induction of Oxidative Stress: Pyrethroids can lead to an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing damage to cellular components like lipids, proteins, and DNA.[6][7][8][9]
-
Disruption of Calcium Homeostasis: Alterations in sodium channel function can indirectly affect voltage-gated calcium channels (VGCCs), leading to an influx of calcium and subsequent activation of apoptotic pathways.[1][10]
-
Modulation of Neurotransmitter Systems: Pyrethroids can affect the release and reception of various neurotransmitters, including GABA, glutamate, and acetylcholine, further contributing to neuronal hyperexcitability.[6][10]
Q3: What is a typical starting concentration range for in vitro neurotoxicity studies with potent Type II pyrethroids?
A3: For initial range-finding experiments with potent Type II pyrethroids like deltamethrin, a broad concentration range is recommended. Based on published studies, a starting range of 0.01 µM to 100 µM is often used.[11][12] For more sensitive assays or longer exposure times, concentrations as low as 1 nM may be relevant.[13]
Q4: How do I select the appropriate cell line for my neurotoxicity study?
A4: The choice of cell line depends on the specific research question.
-
SH-SY5Y cells: A human neuroblastoma cell line commonly used for neurotoxicity screening due to its neuronal characteristics and ease of culture.[14]
-
PC12 cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF), making it a good model for studying neuronal development and toxicity.[15]
-
Primary Neuronal Cultures: These offer a more physiologically relevant model as they are derived directly from animal brain tissue (e.g., cortical or hippocampal neurons).[13][16] However, they are more challenging to culture and maintain.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding. 2. Inconsistent compound concentration. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Prepare a master mix of the compound dilution and mix thoroughly before adding to the wells. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant neurotoxicity observed even at high concentrations. | 1. Low potency of the specific pyrethroid. 2. Short exposure time. 3. Insensitive assay. 4. Cell line is resistant to the compound. | 1. Increase the concentration range and/or exposure time. 2. Extend the incubation period (e.g., from 24h to 48h or 72h). 3. Use a more sensitive endpoint, such as measuring oxidative stress or specific apoptotic markers. 4. Consider using a different, more sensitive cell line or primary neurons. |
| Complete cell death across all concentrations. | 1. Initial concentration range is too high. 2. Error in compound dilution. | 1. Perform a serial dilution to test a much lower concentration range (e.g., starting from nanomolar concentrations). 2. Double-check all calculations and dilutions. Prepare fresh stock solutions. |
| Inconsistent results in oxidative stress assays (e.g., ROS measurement). | 1. Interference from the compound itself. 2. Photobleaching of the fluorescent probe. 3. Fluctuation in incubation conditions. | 1. Run a cell-free control with the compound and the probe to check for direct interaction. 2. Minimize exposure of the plate to light after adding the fluorescent probe. 3. Ensure consistent temperature and CO2 levels during incubation. |
Data Presentation
Table 1: Concentration Ranges of Pyrethroids in In Vitro Neurotoxicity Studies
| Pyrethroid | Cell Line | Concentration Range | Observed Effects | Reference |
| Deltamethrin | Primary Cortical Neurons | 1 nM - 5 µM | Inhibition of spontaneous network activity | [13] |
| Deltamethrin | Mouse Microglial Cells (MMC) | 1 µM - 5 µM | Decreased glutathione levels, increased oxidative stress | [7] |
| Deltamethrin | Primary Cortical Neurons | 1 µM | Increased cell survival and neurite complexity | [16] |
| Permethrin | Primary Cortical Neurons | 10 nM - 50 µM | Inhibition of spontaneous network activity | [13] |
| Lambda-cyhalothrin | N/A (Enzymatic Assay) | up to 1 mM | Inhibition of acetylcholinesterase (AChE) activity | [15][17] |
| Cypermethrin | SH-SY5Y | Not specified | Induces oxidative stress | [14] |
| Flumethrin | SH-SY5Y | 1 µM - 1000 µM | Cytotoxicity, oxidative stress, apoptosis | [14] |
| Various Pyrethroids | Primary Neuronal Networks | 0.01 µM - 100 µM | Alterations in mean firing rate and burst rate | [11][12] |
Experimental Protocols
Protocol 1: General Neuronal Cell Culture and Exposure
-
Cell Seeding: Culture selected neuronal cells (e.g., SH-SY5Y) in appropriate media and conditions. Seed cells into 96-well plates at a predetermined optimal density.
-
Cell Differentiation (if applicable): For cell lines like PC12, induce differentiation with Nerve Growth Factor (NGF) for several days.
-
Compound Preparation: Prepare a stock solution of this compound (or a related pyrethroid) in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture media to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Exposure: Remove the old media from the cells and add the media containing the different concentrations of the pyrethroid. Include a vehicle control (media with solvent) and a negative control (media only).
-
Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: Proceed with the desired neurotoxicity assay (e.g., MTT assay, ROS assay).
Protocol 2: MTT Assay for Cell Viability
-
Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Following the exposure period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 3: DCFDA Assay for Intracellular ROS
-
Probe Loading: After the desired exposure time, remove the treatment media and wash the cells with warm PBS.
-
Incubation with DCFDA: Add 2',7'-dichlorofluorescin diacetate (DCFDA) solution to each well and incubate in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle control.
Mandatory Visualizations
Caption: A typical experimental workflow for optimizing pyrethroid concentration.
Caption: The primary mechanism of pyrethroid action on voltage-gated sodium channels.
Caption: A simplified pathway of pyrethroid-induced oxidative stress leading to apoptosis.
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The insecticide deltamethrin enhances sodium channel slow inactivation of human Nav1.9, Nav1.8 and Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deltamethrin-Evoked ER Stress Promotes Neuroinflammation in the Adult Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neurobehavioral toxicity of cypermethrin in association with oxidative, inflammatory and neurotrophic changes in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute in vitro neurotoxicity of some pyrethroids using microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Complete inhibition of spontaneous activity in neuronal networks in vitro by deltamethrin and permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Deltamethrin, a type II pyrethroid insecticide, has neurotrophic effects on neurons with continuous activation of the Bdnf promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kadethrin Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying Kadethrin degradation products. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a synthetic pyrethroid insecticide known for its potent knockdown effect on insects. However, it is relatively unstable, particularly when exposed to light, due to the furan ring and thiolactone group in its structure.[1] Understanding its degradation is crucial as the resulting products may have different toxicological profiles and environmental fates compared to the parent compound.
Q2: What are the primary pathways for this compound degradation?
Like other pyrethroids, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: Cleavage of the ester linkage is a common degradation route for pyrethroids, often accelerated by changes in pH.[2][3]
-
Photolysis: Exposure to light, especially UV radiation, can induce isomerization, oxidation, and cleavage of the molecule.[2][3][4] this compound's instability in light is a key characteristic.[1]
-
Microbial Degradation: Microorganisms in soil and water can metabolize pyrethroids, breaking them down into various smaller compounds.[5][6]
Q3: What are the expected degradation products of this compound?
While specific data for this compound is limited in the provided search results, based on the degradation of structurally similar pyrethroids like permethrin and deltamethrin, the primary degradation is expected to occur at the ester bond.[6][7] This would likely lead to the formation of chrysanthemic acid derivatives and a thiolactone-containing alcohol moiety. Further degradation of these initial products can also occur. For other pyrethroids, common metabolites include 3-phenoxybenzoic acid and 3-phenoxybenzaldehyde.[7][8]
Q4: Which analytical techniques are most suitable for identifying this compound degradation products?
The most commonly employed and effective techniques for the analysis of pyrethroids and their degradation products are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for separating and identifying volatile and semi-volatile compounds.[6][9][10] GC coupled with an electron-capture detector (ECD) is also highly sensitive for pyrethroids.[11]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are powerful tools for analyzing a wide range of compounds, including those that are not amenable to GC.[12] LC-MS/MS offers high sensitivity and selectivity for complex matrices.[13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound or its degradation products. | Adsorption to container surfaces due to the hydrophobic nature of pyrethroids.[15] | - Use silanized glassware. - Rinse containers with an appropriate organic solvent (e.g., hexane) and combine the rinse with the sample extract.[15] - Add a co-solvent like methanol to aqueous samples immediately after collection.[15] |
| Poor peak shape or resolution in GC-MS analysis. | - Active sites in the GC inlet or column. - Matrix effects.[15] | - Use an analyte protectant, such as 0.1% peanut oil, in the sample extracts.[15] - Employ a stable isotope-labeled internal standard to normalize the instrument response.[15] - Perform regular maintenance of the GC inlet and column. |
| Inconsistent quantification results. | - Detector drift in NCI-GC-MS.[15] - Variability in sample preparation. | - Use internal standards to correct for instrument variability.[15] - Implement a consistent and well-validated sample preparation protocol, such as QuEChERS or SPE.[13][14] |
| Difficulty in identifying unknown degradation products. | - Low concentration of the degradant. - Lack of reference standards. | - Concentrate the sample extract. - Utilize high-resolution mass spectrometry (e.g., LC-TOF-MS or Orbitrap MS) for accurate mass measurements and elemental composition determination.[16][17] - Employ tandem mass spectrometry (MS/MS) to obtain structural information from fragmentation patterns.[18][19] |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is adapted for the extraction of this compound and its degradation products from a solid matrix (e.g., soil, food sample).
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and vortex.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at a high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS or GC-MS analysis.
-
Protocol 2: Analysis by GC-MS
-
Instrument Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for unknown identification and Selected Ion Monitoring (SIM) for quantification of known degradants.
-
Mass Range: 50-550 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation
Table 1: Hypothetical Degradation Kinetics of this compound under Different Conditions
| Condition | Matrix | Half-life (t₁/₂) (days) | Degradation Rate Constant (k) (day⁻¹) | Primary Degradation Products Identified |
| Photolysis (Simulated Sunlight) | Aqueous Solution (pH 7) | 1.5 | 0.462 | Isomers of this compound, Chrysanthemic acid derivatives |
| Hydrolysis (pH 9, 25°C) | Aqueous Solution | 10 | 0.069 | Chrysanthemic acid derivatives, Thiolactone moiety |
| Microbial Degradation | Soil | 25 | 0.028 | Oxidized metabolites, Cleavage products |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values will depend on specific experimental conditions. The degradation of pyrethroids often follows first-order kinetics.[20][21]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. ijmr.net.in [ijmr.net.in]
- 13. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. eag.com [eag.com]
- 16. Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. researchgate.net [researchgate.net]
- 20. agronomy.lsu.edu [agronomy.lsu.edu]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Matrix Effects in Kadethrin Residue Analysis
Welcome to the technical support center for Kadethrin residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound residue analysis?
A1: Matrix effects are the alteration of an analyte's signal intensity (suppression or enhancement) caused by co-eluting, interfering compounds from the sample matrix (e.g., soil, plant tissue, biological fluids).[1] In this compound analysis, these interferences can compete with this compound molecules in the ionization source of a mass spectrometer or interact with them during chromatographic separation.[1][2] This can lead to inaccurate quantification, either underestimating or overestimating the true concentration of this compound residues.[3]
Q2: I am observing lower than expected recovery for this compound. What could be the cause?
A2: Lower than expected recovery, also known as signal suppression, is a common manifestation of matrix effects. This can be particularly prominent in complex matrices. The co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.[2] Additionally, issues with the extraction and cleanup process itself, such as the choice of solvent or solid-phase extraction (SPE) sorbent, can lead to the loss of analyte.
Q3: My results show this compound levels that are unexpectedly high. What could be the reason?
A3: Unusually high results can be due to signal enhancement, another form of matrix effect.[2] In gas chromatography (GC) analysis, matrix components can coat active sites in the injector port and column, preventing the thermal degradation of labile analytes like some pyrethroids, thus increasing the amount reaching the detector.[3] This "protective" effect leads to a stronger signal compared to a clean standard.
Q4: How can I minimize matrix effects in my this compound analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilizing robust extraction and cleanup procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) is crucial to remove a significant portion of interfering matrix components.[4][5]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples are affected by the matrix in a similar way.[6][7][8]
-
Isotope Dilution Mass Spectrometry (IDMS): Using a stable isotope-labeled internal standard that behaves chemically and physically similarly to this compound can effectively compensate for matrix effects.
-
Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal.
Q5: What is the QuEChERS method and is it suitable for this compound analysis?
A5: QuEChERS is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[5][9] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (d-SPE).[5][10] Given that this compound is a pyrethroid, the QuEChERS method is a highly suitable and efficient approach for its extraction and cleanup from various sample types.[4][11]
Troubleshooting Guides
Issue 1: Poor Recovery and Signal Suppression
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Ensure the chosen extraction solvent is appropriate for this compound's polarity. Acetonitrile is a common and effective choice for pyrethroids.[11] Optimize the extraction time and agitation method to ensure complete extraction from the sample matrix. |
| Inadequate Cleanup | The chosen d-SPE sorbent in the QuEChERS method may not be effectively removing interfering compounds. For fatty matrices, consider adding a C18 sorbent. For pigmented samples, graphitized carbon black (GCB) might be necessary, but be cautious as it can retain some planar pesticides. |
| Ionization Suppression in LC-MS/MS | Dilute the final extract to reduce the concentration of co-eluting matrix components. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) to improve ionization efficiency. |
| High Matrix Complexity | For highly complex matrices, consider a more rigorous cleanup method such as cartridge-based Solid-Phase Extraction (SPE) after the initial QuEChERS extraction. |
Issue 2: Signal Enhancement and Inaccurate High Results
| Potential Cause | Troubleshooting Steps |
| Active Sites in GC System | Matrix components can coat the GC inlet liner and the front of the analytical column, leading to a "protective" effect for thermally labile analytes.[3] Regularly replace the GC inlet liner and trim the first few centimeters of the analytical column. |
| Inappropriate Calibration Strategy | When analyzing samples with significant matrix effects, using a solvent-based calibration curve will likely lead to overestimated results.[3] It is crucial to use matrix-matched calibration curves for accurate quantification.[6][7][8] |
| Co-eluting Enhancing Compounds | Improve the chromatographic separation to resolve this compound from the enhancing matrix components. This can be achieved by optimizing the temperature program in GC or the mobile phase gradient in LC. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound Residue Analysis
This protocol is a general guideline and may need to be optimized for specific matrices.
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). For matrices with high fat content, 50 mg of C18 sorbent can be added. For pigmented matrices, 50 mg of GCB can be considered.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
The supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Complex Matrices
SPE can be used as a standalone cleanup method or in conjunction with QuEChERS for highly complex matrices.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a silica-based or polymer-based sorbent) with a non-polar solvent (e.g., hexane), followed by a more polar solvent in which the sample is dissolved.
-
Sample Loading: Load the sample extract (dissolved in a suitable solvent) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to elute interfering compounds while retaining this compound.
-
Elution: Elute this compound from the cartridge using a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for pyrethroid residue analysis, which can be used as a reference for what to expect in this compound analysis. Note that specific values will vary depending on the matrix, instrumentation, and method parameters.
Table 1: Recovery of Pyrethroids using QuEChERS in Various Matrices
| Pyrethroid | Matrix | Recovery (%) | Reference |
| Deltamethrin | Maize Silage | 93.7 - 109.2 | [6] |
| Permethrin | Sheep Meat | 84 - 99 | [9] |
| Cypermethrin | Milk | - | [12] |
| Bifenthrin | Rice | > 95 | [13] |
| Multiple Pyrethroids | Foods of Animal Origin | 75.2 - 109.8 | [11] |
Table 2: Matrix Effects Observed for Pyrethroids in Different Matrices
| Pyrethroid | Matrix | Matrix Effect (%) | Reference |
| Deltamethrin | Husked Rice | > 20 (Enhancement) | [13] |
| Multiple Pyrethroids | Foods of Animal Origin | -35.8 to 56.0 | [11] |
| Multiple Pyrethroids | Apples | 73.9 (Enhancement) | [14] |
| Multiple Pyrethroids | Grapes | 77.7 (Enhancement) | [14] |
| Multiple Pyrethroids | Spelt Kernels | 82.1 (Suppression) | [14] |
| Multiple Pyrethroids | Sunflower Seeds | 65.2 (Suppression) | [14] |
Visualizations
Caption: Conceptual diagram illustrating the impact of matrix effects on analyte signal.
Caption: A simplified workflow of the QuEChERS sample preparation method.
Caption: A decision tree for troubleshooting common issues in this compound residue analysis.
References
- 1. restek.com [restek.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. masujournal.org [masujournal.org]
- 6. Validation of LC-MS/MS method for simultaneous determination of chlorpyrifos, deltamethrin, imidacloprid and some of their metabolites in maize silage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Modified QuEChERS Method for Determination of Pyrethroid Residues in Traditional Chinese Medicine Oral Liquids by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Kadethrin™ Solubility for In Vitro Assays
Welcome to the technical support center for Kadethrin™. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound™ for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and what are its basic physicochemical properties?
A1: this compound is a synthetic pyrethroid insecticide.[1][2] It is known for its potent knockdown effect on insects.[1][2] Key physicochemical properties are summarized in the table below.
Q2: Why is this compound™ difficult to dissolve in aqueous solutions for in vitro assays?
A2: this compound is practically insoluble in water.[1] Like other pyrethroids, its chemical structure makes it highly lipophilic, meaning it preferentially dissolves in fats, oils, and non-polar solvents rather than water-based media typically used in in vitro assays.
Q3: What are the common signs of poor this compound™ solubility in my experiment?
A3: You may observe a thin film on the surface of your culture medium, precipitate at the bottom of your wells, or inconsistent results between replicate wells. This is due to the compound coming out of solution and not being bioavailable to the cells in a uniform manner.
Q4: Is this compound™ stable in solution?
A4: this compound is unstable to heat and is rapidly decomposed by light.[1][3] It is also hydrolyzed by aqueous alkalis.[1] Stock solutions should be stored protected from light at 0-6°C and used as quickly as possible.[1][3]
Troubleshooting Guide
Issue: Precipitate forms when adding this compound™ stock solution to aqueous culture medium.
This is a common issue due to the low aqueous solubility of this compound™. Here is a step-by-step guide to address this problem.
Step 1: Select an appropriate organic solvent for your stock solution.
This compound is soluble in several organic solvents. The choice of solvent will depend on the tolerance of your specific cell line.
Table 1: Solubility of this compound™ in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble (1 mg/L at 20°C) | [1][3] |
| Dichloromethane | Soluble | [1] |
| Ethanol | 10 g/kg | [1] |
| Benzene | Soluble | [1] |
| Toluene | Soluble | [1] |
| Xylene | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Commonly used for similar compounds | [4] |
Note: While soluble in many organic solvents, it's crucial to use a solvent that is least toxic to your cells at the final working concentration. DMSO is a common choice, but its concentration in the final culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[4]
Step 2: Optimize the final solvent concentration.
The final concentration of the organic solvent in your cell culture medium is critical. A high concentration can be toxic to cells, independent of the effects of this compound™.
Experimental Workflow for Solvent Tolerance Testing
Caption: Workflow for determining the maximum tolerated solvent concentration.
Step 3: Consider the use of a surfactant.
For some highly insoluble compounds, a non-ionic surfactant like Tween® 80 can help maintain solubility in aqueous solutions. However, be aware that surfactants can also have their own biological effects and cytotoxicity.[4] A solvent tolerance test, as described above, should also be performed for any surfactant used.
Issue: Inconsistent results between experimental replicates.
This may be due to the compound not being evenly distributed in the culture medium.
Solution Pathway
Caption: Decision tree for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of a this compound™ Stock Solution
This protocol describes the preparation of a 10 mM this compound™ stock solution in DMSO.
Materials:
-
This compound™ (Molar Mass: 396.50 g/mol )[2]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
Procedure:
-
Calculate the required mass of this compound™:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 396.50 g/mol = 0.003965 g = 3.965 mg
-
-
-
Weigh this compound™:
-
Accurately weigh out approximately 3.97 mg of this compound™ and record the exact weight.
-
-
Dissolve in DMSO:
-
Place the weighed this compound™ into a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 396.50 g/mol ] * [1 / 10 mmol/L] * 1000
-
-
Vortex thoroughly until the this compound™ is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be mindful of this compound's heat sensitivity.[1][3]
-
-
Storage:
Protocol 2: Preparing Working Solutions in Cell Culture Medium
Procedure:
-
Thaw the stock solution:
-
Thaw one aliquot of the 10 mM this compound™ stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize the risk of precipitation, first prepare an intermediate dilution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution. Vortex this intermediate dilution immediately and thoroughly.
-
-
Prepare the final working concentration:
-
Add the appropriate volume of the intermediate dilution (or the stock solution if not making an intermediate dilution) to your cell culture plates containing the final volume of medium to achieve your desired final concentration.
-
Ensure the final DMSO concentration is below the cytotoxic level determined in your solvent tolerance assay.
-
-
Mix thoroughly:
-
Immediately after adding the this compound™ solution, gently mix the contents of the wells by pipetting up and down or by gently rocking the plate.
-
By following these guidelines and protocols, you can improve the solubility of this compound™ in your in vitro assays and obtain more reliable and reproducible results. For further assistance, please contact our technical support team.
References
Technical Support Center: Kadethrin Exposure Protocols for Resistant Insect Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Kadethrin on resistant insect strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experimental setups?
This compound is a potent synthetic pyrethroid insecticide known for its rapid knockdown effect. However, it is notably unstable, particularly when exposed to light, due to the furan ring and thiolactone group in its molecular structure. This photolability requires specific handling and experimental design considerations to ensure consistent and reproducible results. All preparations and experiments involving this compound should be conducted under subdued light conditions, and stock solutions should be stored in amber vials or wrapped in aluminum foil at 4°C for short-term storage.
Q2: What are the primary mechanisms of resistance to this compound and other pyrethroids?
Insecticide resistance to pyrethroids like this compound primarily develops through two mechanisms:
-
Target-site resistance: This involves mutations in the voltage-gated sodium channel (VGSC) gene, the target site for pyrethroids. These mutations, often referred to as knockdown resistance (kdr), reduce the binding affinity of the insecticide to the sodium channel, thus diminishing its neurotoxic effect.
-
Metabolic resistance: This mechanism involves the enhanced detoxification of the insecticide by enzymes within the insect. The primary enzyme families implicated are Cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (COEs). Overexpression or increased activity of these enzymes allows the insect to break down or sequester the insecticide before it can reach its target site.
Q3: How can I determine if a resistant insect strain has target-site or metabolic resistance?
To differentiate between resistance mechanisms, a combination of bioassays with synergists and molecular assays is recommended.
-
Synergist Bioassays: Synergists are compounds that inhibit specific detoxification enzymes. For example, piperonyl butoxide (PBO) inhibits P450s. If the toxicity of this compound increases significantly in a resistant strain when co-exposed with PBO, it suggests that metabolic resistance via P450s is a key factor.
-
Molecular Assays: Techniques like PCR and DNA sequencing can be used to identify known kdr mutations in the voltage-gated sodium channel gene. Quantitative PCR (qPCR) can be used to measure the expression levels of detoxification enzyme genes (P450s, GSTs, COEs) to identify overexpression in resistant strains.
Q4: My mortality rates are inconsistent across replicates. What are the potential causes?
Inconsistent mortality rates in this compound bioassays can stem from several factors:
-
Light Exposure: As this compound is light-sensitive, even minor variations in light exposure between replicates can lead to degradation of the active ingredient and variable results. Ensure all steps are performed under controlled, low-light conditions.
-
Uneven Insecticide Coating: In surface exposure assays like the CDC bottle bioassay, ensuring a uniform coating of the insecticide on the inner surface of the bottle is critical. Improper coating can lead to variable exposure levels for the insects.
-
Insect Vigor and Age: The age and physiological state of the insects can influence their susceptibility. It is crucial to use insects of a standardized age range and ensure they are healthy and not stressed before the assay.
-
Solvent Evaporation: Ensure the solvent used to apply the insecticide has fully evaporated before introducing the insects, as residual solvent can affect their mortality.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no mortality in known susceptible strains. | 1. Degradation of this compound stock solution. 2. Improper dilution of stock solution. 3. Incomplete solvent evaporation from treated surfaces. | 1. Prepare fresh this compound stock solutions. Protect from light and use promptly. 2. Verify all dilution calculations and ensure accurate pipetting. 3. Allow sufficient time for the solvent to evaporate completely before introducing insects. |
| High survival rate in resistant strains, even at high concentrations. | 1. High levels of metabolic resistance. 2. Presence of highly effective target-site mutations (kdr). | 1. Conduct synergist bioassays with PBO (for P450s), DEF (for esterases), or DEM (for GSTs) to assess the role of metabolic resistance. 2. Perform molecular analysis to confirm the presence of kdr mutations. |
| Difficulty in determining a precise LC50 value. | 1. Too few concentrations tested. 2. Concentrations are too close together or too far apart. 3. High variability in mortality data. | 1. Use a wider range of concentrations in a preliminary assay to identify the approximate range of mortality (0-100%). 2. For the definitive assay, use at least 5-7 concentrations that result in mortality between 10% and 90%. 3. Address sources of variability as outlined in the FAQ section (light exposure, coating, insect age). |
Experimental Protocols & Data Presentation
Protocol: Determining this compound Susceptibility using a Modified CDC Bottle Bioassay
This protocol is adapted for assessing the susceptibility of resistant and susceptible insect strains to this compound.
Materials:
-
Technical grade this compound
-
High-grade acetone (solvent)
-
250 ml glass bottles with screw caps
-
Micropipettes
-
Vortex mixer
-
Aspirator
-
Holding tubes with a clean mesh top
-
10% sucrose solution on a cotton pad
-
Insect strains (resistant and susceptible) of a consistent age (e.g., 3-5 days old)
Methodology:
-
Preparation of Stock Solution:
-
Under a fume hood and subdued light, prepare a stock solution of this compound in acetone. The concentration will depend on the target insect species and expected resistance levels. For initial range-finding, a 1 mg/ml solution is a common starting point.
-
Store the stock solution in an amber glass vial at 4°C.
-
-
Bottle Coating:
-
Prepare serial dilutions of the this compound stock solution in acetone to achieve a range of desired concentrations.
-
Add 1 ml of each this compound dilution to a 250 ml glass bottle. A control bottle should be prepared with 1 ml of acetone only.
-
Cap the bottles and coat the entire inner surface by rolling and inverting the bottle until the acetone has completely evaporated. A vortex mixer can be used to ensure even coating.
-
Leave the bottles uncapped in a dark, ventilated area for at least one hour to ensure all acetone has evaporated.
-
-
Insect Exposure:
-
Using an aspirator, carefully introduce 20-25 adult insects into each coated bottle, including the control.
-
Record the time of introduction.
-
Observe the insects for knockdown at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
-
Mortality Assessment:
-
After the exposure period, transfer the insects to clean holding tubes with access to a 10% sucrose solution.
-
Hold the insects for 24 hours under controlled conditions (e.g., 27°C, 80% relative humidity).
-
Record the number of dead insects in each tube after 24 hours. Consider moribund insects (unable to stand or fly) as dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Use probit analysis to calculate the lethal concentration that kills 50% of the population (LC50) and the corresponding 95% confidence intervals.
-
Calculate the resistance ratio (RR) by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
-
Sample Data: LC50 Values for Susceptible and Resistant Strains
The following table presents illustrative data for this compound toxicity against a susceptible and a resistant strain of Aedes aegypti.
| Strain | LC50 (µ g/bottle ) | 95% Confidence Interval | Resistance Ratio (RR) |
| Susceptible (S) | 0.5 | 0.4 - 0.6 | - |
| Resistant (R) | 15.0 | 12.5 - 18.0 | 30 |
Note: These are example values. Actual values will vary depending on the insect species, strain, and experimental conditions.
Visualizations
Experimental Workflow for this compound Bioassay
Validation & Comparative
The Synergistic Partnership of Piperonyl Butoxide and Kadethrin: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the mechanisms to overcome insecticide resistance is paramount. This guide provides a comprehensive comparison of the synergistic effects of Piperonyl Butoxide (PBO) when combined with the potent synthetic pyrethroid, Kadethrin (also known as RU-15525). By inhibiting key insect detoxification pathways, PBO can significantly enhance the efficacy of this compound, a critical strategy in managing resistant insect populations.
While direct quantitative data on the synergistic interaction between PBO and this compound is not extensively available in peer-reviewed literature, this guide synthesizes findings from studies on PBO with other structurally similar pyrethroids, such as deltamethrin and cypermethrin, to provide a comparative framework. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own conclusive studies on this specific combination.
Mechanism of Synergism: PBO's Role in Counteracting Insect Resistance
The primary mechanism by which insects develop resistance to pyrethroids like this compound is through enhanced metabolic detoxification, primarily mediated by the cytochrome P450 monooxygenase (P450) enzyme system.[1][2][3][4][5][6] These enzymes act as the insect's first line of defense, breaking down the insecticide into less toxic, more easily excretable metabolites.
Piperonyl butoxide functions as a powerful synergist by inhibiting the activity of these P450 enzymes.[7][8] By binding to the active site of the P450 enzymes, PBO prevents them from metabolizing this compound. This leads to a higher concentration of the active insecticide within the insect's body, prolonging its effect and ultimately increasing its toxicity to the target pest.[9][10] This synergistic action is crucial for overcoming metabolic resistance in insect populations that have developed tolerance to pyrethroids.[9][11]
Comparative Efficacy: Synergistic Ratios with Structurally Similar Pyrethroids
While specific data for this compound is pending further research, studies on other pyrethroids provide valuable insights into the potential synergistic enhancement by PBO. The "Synergistic Ratio" (SR) is a key metric, calculated as the LC50 (lethal concentration to kill 50% of the population) of the insecticide alone divided by the LC50 of the insecticide in the presence of the synergist. A higher SR indicates a greater synergistic effect.
| Insecticide | Synergist | Insect Species | Synergistic Ratio (SR) | Reference |
| Deltamethrin | PBO (1:6 ratio) | Culex tritaeniorhynchus | Varies by species | [12] |
| Deltamethrin | PBO | Rhyzopertha dominica (resistant strains) | Up to 27 | [10] |
| Deltamethrin | PBO | Anopheles gambiae s.l. | 2 to 3-fold faster knockdown | [13] |
| Cypermethrin | PBO (various ratios) | Musca domestica (Turkish populations) | Increased mortality and faster knockdown | [14][15] |
| Permethrin | PBO | Anopheles coluzzii (resistant) | Significant increase in mortality | [16] |
This table presents data from studies on pyrethroids other than this compound to illustrate the potential synergistic effect of PBO. Researchers are encouraged to generate specific data for this compound.
Experimental Protocols for Evaluating Synergism
To facilitate further research into the synergistic effect of PBO with this compound, the following detailed experimental protocols are provided, adapted from established World Health Organization (WHO) and topical application bioassay methodologies.[9][17]
Topical Application Bioassay for Adult Insects (e.g., Musca domestica)
This method allows for the precise application of a known dose of insecticide to individual insects.
Materials:
-
Technical grade this compound (RU-15525) and Piperonyl Butoxide (PBO)
-
High-purity acetone (analytical grade)
-
Micropipettes (capable of dispensing 0.5-1.0 µL)
-
Glass vials or petri dishes for holding treated insects
-
CO2 or cold anesthesia for immobilizing insects
-
Susceptible and, if available, resistant strains of the target insect species (e.g., Musca domestica)
-
Sugar water solution (10%) for post-treatment feeding
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 1% w/v).
-
Prepare a stock solution of PBO in acetone (e.g., 5% w/v).
-
From these, prepare serial dilutions of this compound alone and this compound mixed with a fixed ratio of PBO (e.g., 1:5 this compound:PBO). A range of at least five concentrations for each treatment (this compound alone and this compound + PBO) should be prepared to establish a dose-response curve. A control group treated with acetone only is essential.
-
-
Insect Treatment:
-
Anesthetize adult insects (2-5 days old) using CO2 or chilling.
-
Using a micropipette, apply a 0.5 µL droplet of the test solution to the dorsal thorax of each insect.
-
Treat at least 3 replicates of 20-25 insects for each concentration and for the control.
-
-
Observation and Data Collection:
-
Place the treated insects in holding containers with access to a 10% sugar water solution.
-
Record knockdown at various time intervals (e.g., 15, 30, 60 minutes). Knockdown is defined as the inability of the insect to move in a coordinated manner.
-
Record mortality at 24 hours post-treatment. Mortality is defined as the absence of any movement, even when prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the experiment should be repeated.
-
Calculate the LC50 (or LD50 if dosing per insect weight) and KDT50 (time to 50% knockdown) values for this compound alone and in combination with PBO using probit analysis.
-
Calculate the Synergistic Ratio (SR) as described above.
-
WHO Filter Paper Bioassay for Mosquitoes (e.g., Aedes aegypti, Anopheles gambiae)
This is a standard method for assessing insecticide resistance in mosquito populations.
Materials:
-
WHO bioassay kits (including exposure tubes, holding tubes, and treated filter papers)
-
Technical grade this compound and PBO
-
Acetone and a suitable oil (e.g., silicone oil) for impregnating filter papers
-
Susceptible and resistant mosquito strains (2-5 day old, non-blood-fed females)
-
Sugar solution (10%)
Procedure:
-
Preparation of Impregnated Papers:
-
Prepare filter papers impregnated with a diagnostic concentration of this compound alone and papers with this compound plus PBO. The appropriate concentrations will need to be determined through preliminary range-finding tests.
-
Control papers impregnated with only the solvent and oil are also required.
-
-
Mosquito Exposure:
-
Introduce 20-25 female mosquitoes into the holding tube.
-
For the synergist assay, first expose the mosquitoes to a filter paper treated only with PBO for a pre-determined time (e.g., 1 hour).
-
Immediately after pre-exposure (or directly for the non-synergist group), transfer the mosquitoes to the exposure tube containing the this compound-impregnated paper for a set exposure period (typically 1 hour).
-
-
Observation and Data Collection:
-
After the exposure period, transfer the mosquitoes back to a clean holding tube with access to a 10% sugar solution.
-
Record knockdown at the end of the exposure period and at subsequent intervals if required.
-
Record mortality 24 hours post-exposure.
-
-
Data Analysis:
-
Analyze the data as described for the topical application bioassay to determine the effect of PBO on the efficacy of this compound.
-
Conclusion and Future Directions
The synergistic combination of piperonyl butoxide with pyrethroid insecticides represents a vital tool in the ongoing battle against insecticide resistance. While direct experimental data for the PBO-Kadethrin pairing is still needed, the established mechanism of P450 inhibition and the significant synergistic ratios observed with other pyrethroids strongly suggest a high potential for enhanced efficacy.
The provided experimental protocols offer a standardized framework for researchers to generate the necessary quantitative data to fully characterize this synergistic relationship. Such data will be invaluable for developing more effective and sustainable insect control strategies, ultimately contributing to improved public health and agricultural productivity. It is recommended that future studies focus not only on determining synergistic ratios in susceptible insect strains but also on evaluating the efficacy of this combination against known pyrethroid-resistant populations.
References
- 1. Bioassay of piperonyl butoxide for possible carcinogenicity (CAS No. 51-03-6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicine.dp.ua [medicine.dp.ua]
- 3. Cytochromes P450 and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance [mdpi.com]
- 5. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperonyl Butoxide: Friend or hidden foe? [publichealthtoxicology.com]
- 8. Ecofriendly synergists for insecticide formulations | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 9. Synergist piperonyl butoxide enhances the efficacy of deltamethrin in deltamethrin-resistant Anopheles culicifacies sensu lato in malaria endemic districts of Odisha State, India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L | PLOS One [journals.plos.org]
- 12. Synergist efficacy of piperonyl butoxide with deltamethrin as pyrethroid insecticide on Culex tritaeniorhynchus (Diptera: Culicidae) and other mosquitoe species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Cytochrome P450 is implicated in permethrin resistance in <i>Anopheles coluzzii</i> populations from Delta State, Nigeria | Animal Research International [ajol.info]
- 17. researchgate.net [researchgate.net]
Kadethrin Efficacy in Pyrethroid-Resistant Insect Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Kadethrin's potential efficacy in the context of widespread pyrethroid resistance in insect populations. Due to a notable lack of direct comparative studies on this compound against contemporary, well-characterized resistant strains, this document synthesizes known information about this compound, details established pyrethroid resistance mechanisms, and presents comparative data for other common pyrethroids to offer a framework for evaluation.
Introduction to this compound
This compound is a synthetic pyrethroid insecticide known for its exceptionally potent knockdown effect, reportedly stronger than that of pyrethrin II. However, it is also characterized by its relative instability, particularly when exposed to light. This attribute may have limited its application and, consequently, the volume of research into its performance against resistant insect populations compared to more stable pyrethroids like permethrin and deltamethrin.
Mechanisms of Pyrethroid Resistance
The efficacy of pyrethroid insecticides is primarily challenged by two well-documented resistance mechanisms in insects:
-
Target-Site Insensitivity: This is most commonly associated with mutations in the voltage-gated sodium channel (VGSC) gene, the primary target of pyrethroids. These mutations, often referred to as knockdown resistance (kdr), reduce the binding affinity of pyrethroids to the sodium channel, thereby diminishing their neurotoxic effects.[1][2] A common kdr mutation is the L1014F substitution.[2]
-
Metabolic Resistance: This mechanism involves the enhanced detoxification of insecticides by enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases.[3] Insects with elevated levels of these enzymes can metabolize pyrethroids more rapidly, preventing the insecticide from reaching its target site in sufficient concentrations to be effective.
Comparative Efficacy Data of Common Pyrethroids
While direct comparative data for this compound is scarce, the following tables summarize the efficacy of other widely used pyrethroids against susceptible and resistant insect populations, illustrating the impact of resistance.
Table 1: Efficacy of Deltamethrin against Susceptible and Resistant Housefly (Musca domestica) Strains
| Strain | Resistance Status | LC50 (µg/cm²) | Resistance Ratio (RR) |
| Susceptible | Susceptible | 0.022 | 1.0 |
| Molasani | Resistant | 13.01 | 591.4 |
| Siahi | Resistant | 6.08 | 276.4 |
| Shoaibei | Resistant | 8.05 | 365.9 |
Data sourced from a study on housefly populations in Iran. The high resistance ratios indicate a significant loss of deltamethrin efficacy.
Table 2: Efficacy of Permethrin and Deltamethrin against Aedes aegypti with and without kdr Mutations
| Insecticide | Strain | Genotype | Mortality (%) |
| Permethrin 0.75% | VCRU | Susceptible | 100 |
| Selangor | Resistant (kdr) | 27 | |
| Deltamethrin 0.05% | VCRU | Susceptible | 100 |
| Selangor | Resistant (kdr) | 13 |
Data from a study on Aedes aegypti in Malaysia, highlighting the dramatic decrease in mortality in a strain with kdr mutations.[4]
The Role of Synergists in Overcoming Metabolic Resistance
Synergists like Piperonyl Butoxide (PBO) can enhance the efficacy of pyrethroids by inhibiting metabolic enzymes, particularly cytochrome P450s.[3][5] This can be a valuable strategy to overcome metabolic resistance.
Table 3: Effect of PBO on Deltamethrin Efficacy in Resistant Anopheles culicifacies
| Treatment | Mortality (%) |
| Deltamethrin alone | < 90% (Resistant) |
| PBO pre-exposure + Deltamethrin | 98.7 - 100% (Susceptible) |
This data demonstrates that PBO can restore the susceptibility to deltamethrin in a resistant mosquito population.[3]
Experimental Protocols for Assessing Insecticide Efficacy
The following is a generalized protocol for evaluating the efficacy of an insecticide like this compound against pyrethroid-resistant insect populations.
Insect Strains
-
Susceptible Strain: A laboratory-reared strain with no known resistance to pyrethroids.
-
Resistant Strain(s): Field-collected populations with a history of insecticide exposure or laboratory-selected strains with characterized resistance mechanisms (e.g., confirmed kdr mutations).
Bioassay Methodologies
Several standardized bioassay methods can be employed:
-
WHO Tube Test:
-
Adult insects are exposed to insecticide-impregnated papers in WHO tubes for a specified time (e.g., 60 minutes).
-
Knockdown is recorded at regular intervals during the exposure period.
-
Insects are then transferred to a recovery tube with access to a sugar source.
-
Mortality is recorded 24 hours post-exposure.[1]
-
-
CDC Bottle Bioassay:
-
The inside of a glass bottle is coated with a specific concentration of the insecticide dissolved in acetone.
-
Once the acetone evaporates, a known number of insects are introduced into the bottle.
-
Mortality is recorded at regular intervals.[6]
-
-
Topical Application:
-
Insects are anesthetized (e.g., with CO2).
-
A precise dose of the insecticide in a solvent is applied directly to the insect's thorax using a microapplicator.
-
Mortality is assessed after a set period (e.g., 24 hours).
-
Determination of Resistance Ratios
The Lethal Concentration (LC50) or Lethal Dose (LD50) is determined for both susceptible and resistant strains. The resistance ratio is calculated as:
RR = LC50 (or LD50) of Resistant Strain / LC50 (or LD50) of Susceptible Strain
Synergist Assays
To investigate the role of metabolic resistance, bioassays are conducted with and without pre-exposure to a synergist like PBO. A significant increase in mortality in the synergized group suggests the involvement of metabolic detoxification.[3][7]
Molecular Characterization of Resistance
-
DNA Extraction and PCR: DNA is extracted from individual insects to amplify specific regions of the VGSC gene.
-
Sequencing: The PCR products are sequenced to identify kdr mutations.[1]
Visualizations
Caption: Pyrethroid mechanism of action and kdr resistance pathway.
Caption: Experimental workflow for insecticide efficacy evaluation.
Conclusion
While this compound's high knockdown potential is documented, the current body of scientific literature does not provide sufficient data to definitively assess its efficacy against pyrethroid-resistant insect populations. The established resistance mechanisms, particularly kdr mutations, that affect other pyrethroids are likely to impact this compound as well, given their shared mode of action. Future research employing the standardized protocols outlined in this guide is essential to quantify this compound's performance against resistant strains and determine its potential role in insecticide resistance management strategies. Such studies should include direct comparisons with other pyrethroids and the use of synergists to elucidate the impact of different resistance mechanisms.
References
- 1. Pyrethroid-Resistance and Presence of Two Knockdown Resistance (kdr) Mutations, F1534C and a Novel Mutation T1520I, in Indian Aedes aegypti | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Differential resistance of insect sodium channels with kdr mutations to deltamethrin, permethrin and DDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergist piperonyl butoxide enhances the efficacy of deltamethrin in deltamethrin-resistant Anopheles culicifacies sensu lato in malaria endemic districts of Odisha State, India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of a novel knockdown resistance (kdr) mutation A1007G on Aedesaegypti (Diptera: Culicidae) from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecofriendly synergists for insecticide formulations | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 6. kdr mutations and deltamethrin resistance in house flies in Abu Dhabi, UAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of piperonyl butoxide synergism and cuticular thickening on the contact irritancy response of field Aedes aegypti (Diptera: Culicidae) to deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Pyrethroid Resistance: A Comparative Guide on Cross-Resistance Profiles, with Reference to Kadethrin
For researchers, scientists, and professionals in drug development, understanding the nuances of insecticide cross-resistance is paramount for effective pest management and the development of novel control agents. While specific cross-resistance data for the pyrethroid Kadethrin remains limited in publicly available literature, this guide provides a comparative analysis of cross-resistance profiles within the pyrethroid class, offering insights that are likely applicable to this compound. The information presented here is based on experimental data from various insect species and details the methodologies used in these critical assessments.
This compound, a synthetic pyrethroid, is recognized for its potent knockdown effect on insects. However, like other pyrethroids, its efficacy can be compromised by the development of resistance in target pest populations. This resistance is often not confined to a single compound but can extend to other insecticides within the same chemical class and sometimes to those with different modes of action, a phenomenon known as cross-resistance.
The primary mechanisms governing pyrethroid resistance, and by extension cross-resistance, are broadly categorized into two types: target-site insensitivity and metabolic resistance.[1][2]
-
Target-site insensitivity primarily involves mutations in the voltage-gated sodium channel, the target site for pyrethroids and DDT.[3][4] These mutations, commonly referred to as knockdown resistance (kdr), reduce the binding affinity of the insecticide to the sodium channel, thereby diminishing its disruptive effect on the insect's nervous system.[3][4] The presence of kdr mutations often confers broad cross-resistance to various pyrethroids and DDT.[5][6]
-
Metabolic resistance results from an enhanced ability of the insect to detoxify the insecticide before it reaches its target site.[1][7] This is typically achieved through the overexpression or increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs).[1][7][8] Metabolic resistance can lead to variable patterns of cross-resistance depending on the specific enzymes involved and their substrate specificity.
Comparative Cross-Resistance Data for Pyrethroids
While specific quantitative data for this compound is scarce, the following tables summarize cross-resistance profiles for other commonly studied pyrethroids in several key insect species. These data, expressed as resistance ratios (RR), provide a valuable reference for predicting potential cross-resistance scenarios involving this compound. The resistance ratio is calculated by dividing the lethal concentration (LC50) or lethal dose (LD50) of a resistant population by that of a susceptible population.
Table 1: Cross-Resistance Profile of Pyrethroids in the House Fly (Musca domestica)
| Insecticide | Resistance Ratio (RR) of Permethrin-Resistant Strain | Resistance Ratio (RR) of Deltamethrin-Resistant Strain | Primary Resistance Mechanism(s) Implicated |
| Permethrin | 1,800-fold[9] | High (correlation with deltamethrin resistance)[10] | P450 monooxygenases, hydrolases, kdr[9][11] |
| Deltamethrin | High[9] | 7.22 to 19.31-fold[10] | P450 monooxygenases, hydrolases, kdr[9][11] |
| Beta-cypermethrin | 2,400 - 4,200-fold[9] | 5.25 to 11.02-fold (for beta-cyfluthrin)[10] | P450 monooxygenases, hydrolases[9] |
| Cypermethrin | 10,000-fold[9] | - | P450 monooxygenases, hydrolases[9] |
| Transfluthrin | - | 9.05 to 35.50-fold[10] | Not specified |
| DDT | Often high due to shared target site[12] | - | kdr[12] |
Table 2: Cross-Resistance Profile of Pyrethroids in the Yellow Fever Mosquito (Aedes aegypti)
| Insecticide | Resistance Ratio (RR) of Deltamethrin-Resistant Strain | Resistance Ratio (RR) of Permethrin-Resistant Strain | Primary Resistance Mechanism(s) Implicated |
| Deltamethrin | - | Moderate resistance observed[13] | kdr (V1016G/I, F1534C), esterases[13][14] |
| Permethrin | High cross-resistance[15] | High resistance | kdr, esterases, P450s[15][16] |
| Lambda-cyhalothrin | Low to moderate resistance[13] | - | kdr[13] |
| Cypermethrin | Moderate resistance[13] | - | kdr[13] |
| Alpha-cypermethrin | High resistance (10-100-fold)[13] | - | kdr[13] |
| DDT | Often high due to shared target site[17] | - | kdr[17] |
Table 3: Cross-Resistance Profile of Pyrethroids in the Malaria Mosquito (Anopheles gambiae)
| Insecticide | Resistance Level in Pyrethroid-Resistant Populations | Primary Resistance Mechanism(s) Implicated |
| Deltamethrin | Strong phenotypic resistance[5] | kdr (L1014F, L1014S), P450s[5] |
| Permethrin | Strong phenotypic resistance[5] | kdr (L1014F, L1014S), P450s[5] |
| Lambda-cyhalothrin | Cross-resistance observed[18] | kdr[18] |
| Alpha-cypermethrin | Cross-resistance observed[18] | kdr[18] |
| Cyfluthrin | Cross-resistance observed[18] | kdr[18] |
| DDT | High cross-resistance[5][18] | kdr[5][18] |
Experimental Protocols
The assessment of insecticide resistance and cross-resistance relies on standardized bioassay procedures. The following are detailed methodologies commonly employed in such studies, which would be applicable for evaluating the cross-resistance profile of this compound.
WHO Standard Tube Bioassay for Adult Mosquitoes
This method is widely used for monitoring insecticide resistance in adult mosquito populations.
-
Materials: WHO insecticide test kits, including exposure tubes lined with insecticide-impregnated papers (e.g., for deltamethrin, permethrin) and control tubes with oil-impregnated papers, observation tubes, and a shutter device. Non-blood-fed female mosquitoes (2-5 days old) are used.
-
Procedure:
-
Approximately 20-25 mosquitoes are collected and introduced into the holding tubes to acclimatize for one hour.
-
The mosquitoes are then transferred to the exposure tubes lined with insecticide-impregnated paper. A control group is exposed to paper treated only with the carrier oil.
-
Exposure duration is typically 60 minutes.
-
After the exposure period, the mosquitoes are transferred to the clean observation tubes, and provided with a 10% sucrose solution.
-
Mortality is recorded at 24 hours post-exposure.
-
-
Data Analysis: The percentage mortality is calculated. According to WHO criteria, mortality rates of 98-100% indicate susceptibility, 90-97% suggest potential resistance that needs further investigation, and less than 90% mortality confirms resistance.
CDC Bottle Bioassay for Adult Mosquitoes
This method provides a more flexible approach to determine the time-response to an insecticide.
-
Materials: 250 ml glass bottles, technical grade insecticide, acetone, and adult mosquitoes.
-
Procedure:
-
A stock solution of the insecticide in acetone is prepared.
-
The inside of the glass bottles is coated with 1 ml of the insecticide solution (or acetone for controls) and rotated until the acetone evaporates, leaving a uniform layer of the insecticide.
-
20-25 adult mosquitoes are introduced into each bottle.
-
The number of dead or moribund mosquitoes is recorded at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
-
Data Analysis: The time required to kill 50% (LT50) or 95% (LT95) of the mosquito population is calculated using probit analysis. Resistance is indicated by a significant increase in the LT50 or LT95 compared to a susceptible reference strain.
Larval Bioassay
This method is used to assess the susceptibility of the larval stages of insects to insecticides.
-
Materials: Beakers or cups, insecticide stock solution, water, and late 3rd or early 4th instar larvae.
-
Procedure:
-
A series of insecticide dilutions are prepared in water.
-
Approximately 20-25 larvae are placed in beakers containing a specific concentration of the insecticide. A control group is placed in untreated water.
-
Mortality is recorded after 24 hours of exposure.
-
-
Data Analysis: The lethal concentration required to kill 50% of the larvae (LC50) is determined using probit analysis. The resistance ratio is calculated by dividing the LC50 of the field population by the LC50 of a susceptible laboratory strain.
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the complex processes of insecticide resistance and the methods used to study them, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of pyrethroid action and primary resistance mechanisms.
Caption: Generalized workflow for insecticide resistance bioassays.
References
- 1. Mechanism of insect metabolic resistance to pyrethroid insecticides [nyxxb.cn]
- 2. Multiple Resistance Mechanisms to Pyrethroids Insecticides in Anopheles gambiae sensu lato Population From Mali, West Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown resistance (kdr) to pyrethroids – Ke Dong Lab [kedonglab.biology.duke.edu]
- 4. Knockdown resistance - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Resistance to pyrethroid insecticides in house flies, Musca domestica L., (Diptera: Muscidae) collected from urban areas in Punjab, Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autosomal Interactions and Mechanisms of Pyrethroid Resistance in House Flies, Musca domestica [ijbs.com]
- 12. Introduction to Insecticide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. Wide spread cross resistance to pyrethroids in Aedes aegypti (L.) from Veracruz State Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Levels of cross-resistance to pyrethroids conferred by the Vssc knockdown resistance allele 410L+1016I+1534C in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Metabolic Resistance in Permethrin-Resistant Florida Aedes aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 18. Pyrethroid cross resistance spectrum among populations of Anopheles gambiae s.s. from Côte d'Ivoire - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Kadethrin's Binding Site on the Voltage-Gated Sodium Channel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the binding site of Kadethrin, a Type II pyrethroid insecticide, on the voltage-gated sodium channel (VGSC). Due to the limited availability of public data specific to this compound, this guide will leverage data from the well-characterized Type II pyrethroid, Deltamethrin, as a proxy. We will compare its interaction with the VGSC to that of other known sodium channel modulators: Lidocaine, a local anesthetic, and Tetrodotoxin, a potent neurotoxin. This guide will detail the experimental protocols necessary to elucidate binding affinity and functional effects, present quantitative data in a comparative format, and visualize the experimental workflows and binding site models.
Comparative Analysis of Sodium Channel Modulators
The interaction of small molecules with voltage-gated sodium channels can be characterized by their binding affinity (Ki) and their functional effect on channel gating. The following table summarizes these parameters for Deltamethrin (as a proxy for this compound), Lidocaine, and Tetrodotoxin.
| Compound | Class | Binding Site | Binding Affinity (Kd / Ki / IC50) | Functional Effect |
| Deltamethrin | Type II Pyrethroid | Pyrethroid Receptor Sites (PyR1 & PyR2) | ~10 nM (requires channel opening)[1] | Prolongs channel opening by inhibiting deactivation and inactivation[2] |
| Lidocaine | Local Anesthetic | Pore (intracellular) | Resting state: ~2.2 mM[3]; Inactivated state: ~1-9 µM[4] | Blocks sodium ion conduction, preferentially binds to open and inactivated states[5][6] |
| Tetrodotoxin (TTX) | Neurotoxin | Pore (extracellular, Site 1) | ~18.6 nM (for hNav1.7)[7] | Blocks the channel pore, preventing sodium ion permeation[8] |
Experimental Protocols for Binding Site Validation
Validation of a compound's binding site on the sodium channel typically involves a combination of techniques to determine both binding affinity and the functional consequences of that binding.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for determining the binding affinity of a ligand to its receptor.[9]
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the sodium channel.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the sodium channel subtype of interest.[10]
-
Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]batrachotoxinin-A 20-α-benzoate for pyrethroid site 2) and varying concentrations of the unlabeled test compound (e.g., this compound).[10]
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand via rapid filtration through glass fiber filters.[9]
-
Quantification: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of the functional effects of a compound on the sodium channel's gating properties.[11]
Objective: To characterize the effect of a compound on the activation, inactivation, and deactivation of voltage-gated sodium channels.
Methodology:
-
Cell Preparation: Use cells expressing the sodium channel of interest (e.g., HEK293 cells stably expressing a specific Nav subtype).
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration.
-
Voltage Protocols: Apply a series of voltage protocols to elicit and measure different aspects of channel gating:
-
Activation: A series of depolarizing voltage steps to determine the voltage-dependence of channel opening.
-
Steady-State Inactivation: A two-pulse protocol with a variable conditioning prepulse to measure the voltage at which half of the channels are inactivated.[12]
-
Deactivation (Tail Currents): A depolarizing pulse followed by repolarization to various potentials to measure the rate of channel closing. Pyrethroids typically induce a large, slowly decaying tail current.[13]
-
-
Compound Application: Perfuse the cells with known concentrations of the test compound and repeat the voltage protocols to measure the changes in channel gating.
-
Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and the kinetics of tail currents to determine the functional effect of the compound.[12]
Site-Directed Mutagenesis
Site-directed mutagenesis is used to identify specific amino acid residues that are critical for the binding of a compound.[14]
Objective: To confirm the binding site by mutating putative binding residues and observing a loss of compound efficacy.
Methodology:
-
Identify Putative Residues: Based on homology modeling or existing literature, identify amino acid residues predicted to be in the binding pocket. For pyrethroids, key residues are located in transmembrane segments S5 and S6 of domains I, II, and III.[14][15]
-
Mutate Residues: Introduce point mutations into the cDNA of the sodium channel alpha-subunit.
-
Expression: Express the mutated channel in a suitable system (e.g., Xenopus oocytes or HEK293 cells).
-
Functional Assay: Use patch-clamp electrophysiology to assess the sensitivity of the mutated channel to the compound. A significant reduction or loss of sensitivity indicates that the mutated residue is critical for binding.[14]
Visualizing Experimental Workflows and Binding Sites
To better understand the processes involved in validating this compound's binding site, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the proposed binding sites for pyrethroids on the sodium channel.
Caption: A typical experimental workflow for validating a compound's binding site on an ion channel.
Caption: The two proposed pyrethroid receptor sites (PyR1 and PyR2) on the voltage-gated sodium channel.
References
- 1. Activation of Drosophila Sodium Channels Promotes Modification by Deltamethrin: Reductions in Affinity Caused by Knock-down Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The insecticide deltamethrin enhances sodium channel slow inactivation of human Nav1.9, Nav1.8 and Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 12. Dataset of electrophysiological patch-clamp recordings of the effect of the compounds deltamethrin, ATx-II and β4-peptide on human cardiac Nav1.5 sodium channel gating properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Identification of amino acid residues in the insect sodium channel critical for pyrethroid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolism of Pyrethroid Insecticides in Diptera, Lepidoptera, and Coleoptera
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of pyrethroid insecticides, using Kadethrin as a representative compound, across three major insect orders: Diptera, Lepidoptera, and Coleoptera. The information presented is based on experimental data from various scientific studies and is intended to be a valuable resource for researchers in insecticide development and resistance management.
Introduction
Pyrethroids are a major class of synthetic insecticides widely used in agriculture and public health. Their efficacy can be significantly influenced by the metabolic detoxification mechanisms within the target insects. Understanding the comparative metabolism of these compounds in different insect orders is crucial for developing more effective and selective insecticides and for managing the evolution of resistance. The primary metabolic pathways responsible for pyrethroid detoxification in insects involve three major enzyme families: cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione S-transferases (GSTs).[1][2]
Comparative Metabolic Pathways
The metabolism of pyrethroids generally proceeds through two main phases. Phase I reactions, primarily oxidation and hydrolysis, introduce or expose functional groups, making the molecule more water-soluble. Phase II reactions involve the conjugation of these modified molecules with endogenous compounds, such as glutathione, to facilitate their excretion.
Cytochrome P450 Monooxygenases (P450s)
P450s are a superfamily of enzymes that play a critical role in the oxidative metabolism of a wide range of xenobiotics, including pyrethroids.[3] In insects, P450-mediated metabolism is a major pathway for pyrethroid detoxification and is frequently associated with insecticide resistance.[4] The primary oxidative attacks on pyrethroid molecules occur at various sites, leading to hydroxylation of the aromatic rings or the gem-dimethyl group of the chrysanthemic acid moiety.[5]
Carboxylesterases (CarEs)
Carboxylesterases are responsible for the hydrolytic cleavage of the ester bond present in most pyrethroids, a critical step in their detoxification.[6] This hydrolysis results in the formation of the corresponding carboxylic acid and alcohol metabolites, which are generally less toxic and more readily excreted.[5] Elevated esterase activity is a common mechanism of pyrethroid resistance in many insect species.[6]
Glutathione S-Transferases (GSTs)
Glutathione S-transferases are a diverse family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to a variety of electrophilic substrates.[7][8] While direct conjugation of pyrethroids by GSTs is not a primary metabolic route, these enzymes are thought to play a protective role by sequestering the insecticides and detoxifying the products of oxidative stress that can result from pyrethroid exposure.[7][8]
Quantitative Comparison of Pyrethroid Metabolism
Direct comparative studies on the metabolism of this compound across different insect orders are limited. Therefore, this guide presents data on the metabolism of other structurally similar and widely studied pyrethroids, such as deltamethrin and permethrin, to provide a comparative perspective. The following table summarizes representative data on the activity of key metabolic enzymes towards pyrethroids in different insect orders. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Insect Order | Representative Species | Pyrethroid | Enzyme System | Metabolic Parameter | Value | Reference |
| Diptera | Musca domestica (House fly) | Deltamethrin | Cytochrome P450s | Metabolism Rate | 1.8 pmol/min/mg protein | |
| Aedes aegypti (Yellow fever mosquito) | Permethrin | Cytochrome P450s | Fold resistance (PBO synergism) | 4.8 | [9] | |
| Lepidoptera | Helicoverpa armigera (Cotton bollworm) | Esfenvalerate | Cytochrome P450s (CYP6B & CYP9A) | In vitro metabolism | All tested P450s metabolized esfenvalerate | [10][11] |
| Spodoptera exigua (Beet armyworm) | Bifenthrin | General Metabolism | Resistance Ratio | >1000-fold | [12] | |
| Coleoptera | Tribolium castaneum (Red flour beetle) | Deltamethrin | Cytochrome P450s (CYP6BQ9) | Fold resistance (PBO synergism) | 16.9 | [3] |
| Tenebrio molitor (Mealworm) | Decamethrin (Deltamethrin) | Glutathione S-Transferases | Sequestration | Binds to active site, not conjugated | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of insecticide metabolism. Below are generalized protocols for key experiments cited in this guide.
Insect Microsome Preparation for In Vitro Metabolism Studies
This protocol describes the preparation of insect microsomes, which are rich in cytochrome P450 enzymes.
Materials:
-
Insect tissues (e.g., midguts, fat bodies, or whole insects)
-
Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors)
-
Sucrose solution (20% w/v in homogenization buffer)
-
Ultracentrifuge
-
Potter-Elvehjem homogenizer
Procedure:
-
Dissect and collect the desired tissues from the insects on ice.
-
Homogenize the tissues in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.
-
Carefully transfer the supernatant to a new ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer or a storage buffer containing glycerol.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
In Vitro Pyrethroid Metabolism Assay with Insect Microsomes
This assay measures the rate of pyrethroid metabolism by microsomal enzymes.
Materials:
-
Insect microsomal preparation
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Pyrethroid insecticide stock solution (in a suitable organic solvent like acetonitrile or DMSO)
-
Incubation buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
UPLC-MS/MS or GC-MS system for analysis
Procedure:
-
In a microcentrifuge tube, combine the insect microsomes, incubation buffer, and the pyrethroid substrate.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the formation of metabolites and the depletion of the parent compound using UPLC-MS/MS or GC-MS.[15][16]
Analysis of Pyrethroid Metabolites by UPLC-MS/MS
This protocol outlines the general steps for the sensitive and selective quantification of pyrethroid metabolites.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Use a suitable C18 column for reverse-phase chromatography.
-
Develop a gradient elution method using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive or negative ion mode, depending on the analytes.
-
Optimize the MS/MS parameters (e.g., precursor ion, product ions, collision energy) for each metabolite and the parent compound using authentic standards.
-
Set up a multiple reaction monitoring (MRM) method for the simultaneous detection and quantification of all target analytes.
-
-
Quantification:
-
Prepare a calibration curve using a series of standard solutions of the metabolites and the parent compound.
-
Analyze the samples from the in vitro metabolism assay and quantify the metabolites based on the calibration curve.[17]
-
Visualizations
Metabolic Pathways of Pyrethroids in Insects
The following diagram illustrates the primary metabolic pathways of pyrethroid insecticides in insects, highlighting the key enzyme families involved.
Caption: Primary metabolic pathways of pyrethroid insecticides in insects.
Experimental Workflow for Studying Pyrethroid Metabolism
This diagram outlines a typical experimental workflow for investigating the in vitro metabolism of pyrethroid insecticides in insects.
Caption: Experimental workflow for in vitro pyrethroid metabolism studies.
References
- 1. efsa.europa.eu [efsa.europa.eu]
- 2. phthiraptera.myspecies.info [phthiraptera.myspecies.info]
- 3. mdpi.com [mdpi.com]
- 4. 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutathione S-transferase in the defence against pyrethroids in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Pyrethroid metabolism by eleven Helicoverpa armigera P450s from the CYP6B and CYP9A subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oyc.co.jp [oyc.co.jp]
- 13. Kinetics of metabolism of deltamethrin and cis- and trans-permethrin in vitro. Studies using rat and human liver microsomes, isolated rat hepatocytes and rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.usgs.gov [pubs.usgs.gov]
Kadethrin in Insecticide Resistance Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of insecticide resistance necessitates a thorough evaluation of all available chemical tools. Kadethrin, a synthetic pyrethroid known for its potent knockdown effect, presents an interesting case for its potential role in insecticide resistance management (IRM) strategies. This guide provides a comparative analysis of this compound against other pyrethroids, focusing on its mechanism of action, potential efficacy against resistant insect populations, and the experimental frameworks required for its evaluation.
Introduction to this compound
This compound is a synthetic pyrethroid insecticide with the chemical formula C23H24O4S.[1] It is recognized as the most potent knockdown pyrethroid, surpassing even natural pyrethrin II in its speed of action.[1] However, a significant drawback of this compound is its relative instability, particularly when exposed to light, which is attributed to the furan ring and thiolactone group in its molecular structure.[1]
Like other pyrethroids, this compound's primary mode of action is the modulation of voltage-gated sodium channels in the nervous system of insects. By keeping these channels open, it causes persistent nerve excitation, leading to paralysis and death.
This compound in the Context of Pyrethroid Resistance
Insecticide resistance to pyrethroids is a widespread and well-documented phenomenon. The two primary mechanisms of resistance are target-site insensitivity, primarily due to mutations in the voltage-gated sodium channel gene (known as knockdown resistance or kdr), and metabolic resistance, which involves the enhanced detoxification of the insecticide by enzymes such as cytochrome P450s, esterases, and glutathione S-transferases.
Due to a lack of publicly available, direct comparative studies on this compound's efficacy against insect strains with confirmed resistance mechanisms, a quantitative comparison with other pyrethroids is not possible at this time. However, based on its characteristics, we can infer its potential role and the critical need for further research.
Table 1: Conceptual Comparison of this compound with Other Common Pyrethroids in IRM
| Feature | This compound | Deltamethrin / Permethrin | Relevance to Resistance Management |
| Knockdown Potency | Extremely high ("most potent")[1] | High | A rapid knockdown can be advantageous in preventing disease transmission by vectors, even if subsequent mortality is compromised by resistance. It may also contribute to breaking through certain behavioral resistance mechanisms. |
| Stability | Relatively unstable, especially to light[1] | More stable | Lower stability could mean shorter residual activity, which might be a disadvantage for long-term control but could potentially reduce selection pressure over time. |
| Efficacy against kdr | Data lacking | Efficacy is often significantly reduced. The degree of resistance varies with the specific kdr mutation. | Crucial for determining its utility in areas with a high prevalence of target-site resistance. |
| Efficacy against Metabolic Resistance | Data lacking | Efficacy can be reduced. Can sometimes be overcome by synergists like PBO. | Important for its use in populations where metabolic resistance is the dominant mechanism. |
Signaling Pathways in Pyrethroid Resistance
Understanding the molecular basis of resistance is fundamental to developing effective countermeasures. The primary target of pyrethroids, the voltage-gated sodium channel, is a key focus.
Caption: Signaling pathway of pyrethroid action and primary resistance mechanisms.
Experimental Protocols for Comparative Efficacy Studies
To address the knowledge gap surrounding this compound, rigorous comparative studies are essential. The following are standardized experimental protocols that can be adapted to compare the efficacy of this compound with other insecticides against resistant and susceptible insect populations.
WHO Tube Test for Adult Mosquito Susceptibility
This method assesses the mortality of mosquitoes exposed to a specific insecticide dose.
Methodology:
-
Preparation of Impregnated Papers: Filter papers are impregnated with a standard concentration of the insecticide (e.g., this compound, deltamethrin) dissolved in a suitable solvent. Control papers are treated with the solvent alone.
-
Mosquito Exposure: Non-blood-fed female mosquitoes (20-25 per tube) are introduced into plastic tubes containing the impregnated papers. Four replicate tubes are used for each insecticide concentration, and two control tubes are included in each assay.
-
Exposure Period: Mosquitoes are exposed for a fixed period, typically 60 minutes.
-
Holding Period and Mortality Recording: After exposure, the mosquitoes are transferred to recovery tubes with access to a sugar solution. Mortality is recorded 24 hours post-exposure.
CDC Bottle Bioassay
This bioassay is a flexible method for detecting insecticide resistance and can be adapted for various insect species.
Methodology:
-
Bottle Coating: Glass bottles are coated on the inside with a specific concentration of the insecticide dissolved in acetone. Control bottles are coated with acetone only. The bottles are rolled until the acetone evaporates, leaving a uniform layer of the insecticide.
-
Insect Exposure: A cohort of insects (e.g., 10-25 mosquitoes or flies) is introduced into each bottle.
-
Observation: The number of knocked-down or dead insects is recorded at regular intervals until a diagnostic time is reached or all insects in the control have died.
-
Data Analysis: The time required to kill 50% (LT50) or 95% (LT95) of the population is calculated.
Caption: A generalized workflow for comparative insecticide efficacy testing.
Future Research Directions and Conclusion
The potent knockdown effect of this compound warrants further investigation into its potential role in IRM. However, the current lack of comparative data against resistant strains is a significant knowledge gap. Future research should prioritize:
-
Direct comparative studies: Evaluating the efficacy (knockdown and mortality) of this compound against well-characterized resistant strains of key vector and pest species, alongside other pyrethroids like deltamethrin and permethrin.
-
Elucidation of resistance mechanisms: Investigating the impact of specific kdr mutations and metabolic enzyme systems on the efficacy of this compound.
-
Formulation development: Exploring novel formulations that could enhance the stability of this compound and potentially its efficacy.
-
Synergism studies: Assessing the potential for synergistic effects when this compound is combined with other insecticides or synergists like piperonyl butoxide (PBO).
References
Kadethrin Bioassay Analysis: A Comparative Guide for Researchers
For researchers and scientists in the field of drug development and insecticide research, a thorough understanding of the bio-efficacy of active compounds is paramount. This guide provides a statistical analysis of Kadethrin, a potent synthetic pyrethroid insecticide, and compares its performance with other alternatives based on available experimental data. While specific quantitative bioassay results for this compound are not extensively published, its reputation as a highly potent knockdown agent is well-established in scientific literature.
Executive Summary
This compound is recognized as the most potent knockdown pyrethroid, exceeding the efficacy of even natural pyrethrin II.[1] This guide presents a comparative overview of the insecticidal activity of various pyrethroids and alternative insecticides, supported by a summary of their bioassay results. Detailed experimental protocols for common bioassay methods are also provided to facilitate the replication and validation of such studies.
Data Presentation: Comparative Efficacy of Insecticides
The following tables summarize the lethal concentration (LC50) values and mortality rates of several pyrethroid and alternative insecticides against various insect species, as reported in published studies. These values provide a quantitative basis for comparing the relative potency of these compounds.
Table 1: Comparative LC50 Values of Pyrethroid Insecticides
| Insecticide | Target Insect | LC50 Value | Exposure Time | Bioassay Method |
| Deltamethrin | Anopheles gambiae | 0.05% | 1 hour | WHO Tube Test |
| Permethrin | Anopheles gambiae | 0.75% | 1 hour | WHO Tube Test |
| α-cypermethrin | Anopheles gambiae | 0.05% | 1 hour | WHO Tube Test |
| Deltamethrin | Drosophila melanogaster (adults) | ~0.05 mg/L | 192 hours | Topical Application |
| Deltamethrin | Drosophila melanogaster (larvae) | 20 mg/L | - | Larval Exposure |
| Cypermethrin | Channa punctatus | 0.4 mg/L | 96 hours | Static Bioassay |
| λ-cyhalothrin | Channa punctatus | 7.92 µg/L | 96 hours | Static Bioassay |
Table 2: Efficacy of Alternative Insecticides
| Insecticide | Target Insect | LC50 Value | Exposure Time | Bioassay Method |
| Spinosad | Drosophila melanogaster (adults) | ~0.0025 mg/L | 192 hours | Topical Application |
| Spinosad | Drosophila melanogaster (larvae) | 0.50 mg/L | - | Larval Exposure |
| Imidacloprid | Aphis craccivora | 0.24 µl/ml | 24 hours | Leaf Dip Bioassay |
| Flubendiamide | Aphis craccivora | 0.027 ppm | 24 hours | Leaf Dip Bioassay |
| Clothianidin | Aphis craccivora | - | - | Leaf Dip Bioassay |
Experimental Protocols
Standardized bioassay protocols are crucial for obtaining reliable and comparable data on insecticide efficacy. Below are detailed methodologies for two commonly used bioassays.
WHO Bottle Bioassay
The WHO bottle bioassay is a widely used method to assess insecticide resistance in mosquito populations.
Materials:
-
250 ml glass bottles
-
Technical grade insecticide
-
Acetone
-
Pipettes
-
Syringes
-
Aspirator
-
Holding tubes
-
Sugar solution (10%)
Procedure:
-
Bottle Coating: Prepare a stock solution of the insecticide in acetone. Coat the inside of the 250 ml glass bottles with 1 ml of the desired insecticide concentration. Control bottles are coated with 1 ml of acetone only. The bottles are then rolled and agitated until the acetone has completely evaporated, leaving a uniform layer of insecticide.
-
Mosquito Exposure: Introduce 20-25 non-blood-fed female mosquitoes (2-5 days old) into each bottle using an aspirator.
-
Observation: Record the number of mosquitoes knocked down at regular intervals (e.g., every 15 minutes) for up to 2 hours. A mosquito is considered knocked down if it is incapacitated and unable to maintain an upright position.
-
Recovery: After the exposure period, transfer the mosquitoes to clean holding tubes with access to a 10% sugar solution.
-
Mortality Reading: Record the final mortality after 24 hours.
Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to an insect by direct application.
Materials:
-
Microsyringe or microapplicator
-
Technical grade insecticide
-
Acetone or other suitable solvent
-
Test insects
-
CO2 or cold anesthesia
-
Petri dishes
-
Holding containers
Procedure:
-
Solution Preparation: Prepare a series of dilutions of the insecticide in a suitable solvent.
-
Insect Anesthesia: Anesthetize the test insects using CO2 or by placing them on a cold surface.
-
Application: Apply a precise volume (typically 0.1 to 1 µl) of the insecticide solution to the dorsal thorax of each anesthetized insect using a microsyringe. Control insects are treated with the solvent only.
-
Observation: Place the treated insects in holding containers with access to food and water.
-
Mortality Assessment: Assess mortality at specified time intervals (e.g., 24, 48, 72 hours).
Mandatory Visualization
Signaling Pathway of Pyrethroid Insecticides
Pyrethroid insecticides, including this compound, exert their neurotoxic effects by targeting the voltage-gated sodium channels in the nerve cell membranes of insects.
Caption: Mechanism of action of pyrethroid insecticides on voltage-gated sodium channels.
Experimental Workflow for a Typical Insecticide Bioassay
The following diagram illustrates a generalized workflow for conducting an insecticide bioassay to determine its efficacy.
Caption: Generalized workflow for conducting an insecticide bioassay.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
